Dicyclopentadienylbisphenol cyanate ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-[(1S,7S)-4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2/t17?,18-,21?,22?,23?,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDCNZOJNSJLMS-PHWWCQNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CC([C@@H]1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Development and Significance of Cyanate Ester Resins
Cyanate (B1221674) esters have since established themselves as a critical class of high-temperature thermosetting polymers, positioned between well-developed systems like epoxies and polyimides. researchgate.netresearchgate.net Their significance lies in a unique combination of properties that are highly sought after in advanced composites and electronics:
High Thermal Stability: The cured polycyanurate network, formed by the cyclotrimerization of cyanate groups into stable triazine rings, provides excellent performance at elevated temperatures, with some systems exhibiting glass transition temperatures up to 400°C. wikipedia.orgbts.gov
Excellent Dielectric Properties: The symmetrical nature of the triazine ring results in a nonpolar network, leading to a low dielectric constant and low dissipation factor, which are crucial for high-frequency electronic applications to minimize signal loss and crosstalk. wikipedia.orgexpresspolymlett.comdakenchem.com
Low Moisture Absorption: Compared to many other thermosets, cyanate esters absorb very little moisture, ensuring dimensional stability and consistent electrical performance in humid environments. wikipedia.orgkinampark.com
Good Processability: With processing characteristics similar to epoxy resins, cyanate esters can be used in established manufacturing techniques for composites and adhesives. kinampark.comlpnu.ua
These attributes have made cyanate esters indispensable as matrix resins for structural composites in the aerospace industry, for example in the Lynx Mark II spaceplane, and as materials for high-speed, high-frequency printed circuit boards. wikipedia.orgpolymerinnovationblog.com
The Unique Position of Dicyclopentadienylbisphenol Cyanate Ester Within Thermosetting Polymers
Within the broader family of cyanate (B1221674) esters, Dicyclopentadienylbisphenol cyanate ester (DCPDCE) holds a distinct position due to the incorporation of the bulky, hydrophobic dicyclopentadiene (B1670491) (DCPD) group into its backbone. expresspolymlett.com This structural feature is key to its enhanced properties compared to other thermosets, including standard bisphenol A dicyanate (BADCy).
The nonpolar, cycloaliphatic nature of the DCPD moiety contributes directly to a significant reduction in the resin's dielectric constant and moisture absorption, while the aromatic character helps maintain a high glass transition temperature (Tg). expresspolymlett.com This balance of properties makes DCPDCE particularly advantageous for applications demanding high signal integrity and reliability under varying environmental conditions. dakenchem.com While possessing the high thermal stability and Tg characteristic of cyanate esters, the DCPD structure offers superior dielectric performance and moisture resistance compared to many conventional epoxy resins. dakenchem.comresearchgate.netexpresspolymlett.com However, like other highly cross-linked thermosets, unmodified DCPDCE can be brittle. expresspolymlett.com This has led to extensive research into modifying it with other resins, such as epoxies, to enhance toughness for structural applications. expresspolymlett.com
Overview of Key Research Areas in Dicyclopentadienylbisphenol Cyanate Ester Chemistry
Research into DCPDCE chemistry is vibrant and focused on optimizing its properties for specific high-performance applications. Key areas of investigation include:
Blending and Modification: A significant portion of research focuses on blending DCPDCE with other polymers, most notably epoxy resins. acs.orgexpresspolymlett.comnwpu.edu.cn This work aims to overcome the inherent brittleness of the pure cyanate (B1221674) ester network. expresspolymlett.com Studies analyze the influence of the epoxy-to-cyanate ester ratio on the curing behavior, final network structure, and resulting mechanical properties, such as impact and flexural strength. expresspolymlett.comnwpu.edu.cn The addition of epoxy can improve toughness and interfacial adhesion in composites, though it may slightly compromise thermal and dielectric properties. expresspolymlett.com
Curing Kinetics and Mechanisms: Understanding the curing process is crucial for manufacturing. Researchers use techniques like Differential Scanning Calorimetry (DSC) to study the cure kinetics, including the catalytic and dilution effects of additives like epoxy resins on the trimerization of the cyanate (-OCN) groups. nwpu.edu.cnmdpi.com Fourier Transform Infrared Spectroscopy (FTIR) is employed to track the conversion of functional groups and identify the structures formed during co-polymerization, such as triazine rings. nwpu.edu.cn
Composite Development: DCPDCE is a prime candidate for use as a matrix in advanced composites, particularly for the microelectronics industry. expresspolymlett.com Research involves reinforcing the resin with glass or carbon fibers to create laminates for printed circuit boards (PCBs). expresspolymlett.com Investigations in this area assess the mechanical properties (e.g., interlaminar shear strength), thermal stability, and dielectric performance of the resulting composites. expresspolymlett.com
Property Characterization: A continuous area of research is the detailed characterization of both neat and modified DCPDCE resins. This includes measuring their thermal properties (Tg, thermal decomposition temperature), dielectric properties (dielectric constant, loss tangent) across a range of frequencies, and mechanical performance to establish a comprehensive understanding of their capabilities. researchgate.netexpresspolymlett.com
Methodological Frameworks for Dicyclopentadienylbisphenol Cyanate Ester Research
Routes for Dicyclopentadienylbisphenol Synthesis
The primary and most significant route for the synthesis of the dicyclopentadienylbisphenol precursor is the Diels-Alder reaction . This cycloaddition reaction involves a conjugated diene, cyclopentadiene (B3395910), and a dienophile, which in this context is a vinyl-substituted bisphenol, such as bisphenol A. epa.gov
A critical aspect of this synthesis is the generation of cyclopentadiene, which readily dimerizes at room temperature to form dicyclopentadiene (B1670491) through a Diels-Alder reaction with itself. To obtain the reactive cyclopentadiene monomer, a retro-Diels-Alder reaction is necessary. gordon.eduyoutube.com This is typically achieved by heating dicyclopentadiene, which "cracks" the dimer back into two molecules of cyclopentadiene. gordon.eduyoutube.com The freshly generated, highly reactive cyclopentadiene is then immediately reacted with the dienophile (e.g., a vinyl-functionalized bisphenol) to form the desired dicyclopentadienylbisphenol adduct. youtube.com The reaction is a concerted, pericyclic [4+2] cycloaddition, forming a six-membered ring and introducing the bulky, non-planar dicyclopentadienyl (DCPD) moiety into the bisphenol structure. rsc.org This architectural feature is crucial for the final properties of the cyanate ester resin.
Cyanation Reactions for Dicyclopentadienylbisphenol Cyanate Ester Formation
The conversion of the dicyclopentadienylbisphenol precursor into its corresponding cyanate ester is achieved through a process known as cyanation or cyanate esterification. This reaction targets the phenolic hydroxyl (-OH) groups of the precursor.
Reaction Mechanisms of Cyanate Esterification
The most prevalent method for cyanate esterification involves the reaction of the phenolic precursor with a cyanogen (B1215507) halide, most commonly cyanogen bromide (BrCN), in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA). thieme-connect.degoogle.com
The reaction proceeds via the following steps:
Deprotonation: The triethylamine acts as a base, deprotonating the phenolic hydroxyl groups of the dicyclopentadienylbisphenol to form a phenoxide ion. The phenoxide ion is a more potent nucleophile than the neutral phenol (B47542). youtube.comlibretexts.org
Nucleophilic Attack: The resulting phenoxide anion performs a nucleophilic attack on the electrophilic carbon atom of the cyanogen bromide.
Displacement: The bromide ion is displaced, forming the cyanate ester (-OCN) group and triethylammonium (B8662869) bromide as a salt byproduct. thieme-connect.de
An important intermediate in reactions involving cyanate esters and phenols is the imidocarbonate. researchgate.net The generally accepted mechanism involves the formation of this intermediate, followed by the successive addition of two more cyanate ester molecules and subsequent cyclization to yield the final 1,3,5-triazine (B166579) product during curing. researchgate.net
Influence of Reaction Parameters on Prepolymer Synthesis
The synthesis of the this compound prepolymer is highly sensitive to several reaction parameters that control the reaction rate, yield, and purity of the final product.
Temperature: The cyanation reaction is typically conducted at low temperatures, often below 0°C, to control its exothermicity and minimize side reactions. google.com Maintaining a low temperature is crucial for achieving high purity and yield. For prepolymer formation, a subsequent, controlled heating step is often employed. For instance, a bisphenol A cyanate ester prepolymer can be prepared by heating the monomer to around 120-150°C until a specific refractive index is reached, indicating the desired degree of oligomerization. youtube.com
Catalyst: While the primary cyanation reaction is base-mediated, the subsequent curing or polymerization of the cyanate ester monomers into a prepolymer or a fully cured network can be accelerated by catalysts. Catalysts such as transition metal complexes (e.g., cobalt, copper, zinc), phenols, and amines can lower the curing temperature and influence the reaction kinetics. researchgate.netresearchgate.net For example, the presence of a phenol catalyst can significantly impact the cyclotrimerization of cyanate esters. researchgate.net
Reaction Time: The duration of the cyanation reaction and the subsequent prepolymerization step is critical. Insufficient time can lead to incomplete conversion, while excessive reaction time, especially at elevated temperatures, can result in an overly high molecular weight or even gelation, making the resin difficult to process. youtube.com
| Parameter | Typical Conditions | Influence on Synthesis |
|---|---|---|
| Temperature (Cyanation) | < 0°C to 10°C | Controls reaction rate, minimizes side products, improves yield and purity. google.com |
| Temperature (Prepolymerization) | 120°C - 170°C | Controls the degree of oligomerization and final viscosity of the prepolymer. youtube.com |
| Catalyst (Curing) | Metal complexes, phenols, amines | Lowers the curing temperature and accelerates the cyclotrimerization reaction. researchgate.netresearchgate.net |
| Reactant Stoichiometry | Slight excess of base | Ensures complete deprotonation of the phenol; significant excess can lead to side reactions. |
Solvent Systems in this compound Synthesis
The choice of solvent is crucial for the synthesis of this compound as it must dissolve the reactants and facilitate the reaction while being relatively inert under the reaction conditions. Common solvents used in this synthesis include ketones, such as acetone (B3395972) and butanone (methyl ethyl ketone). google.com These solvents are effective at dissolving both the phenolic precursor and the cyanogen halide. For prepolymer solutions intended for applications like composite manufacturing, butanone is often used to dissolve the oligomerized resin to a specific solids content, making it suitable for impregnation processes. youtube.com Other solvents mentioned for cyanate ester synthesis include diethyl ether, acetonitrile, and benzene. thieme-connect.de
Purification and Isolation Techniques for Monomer/Prepolymer
After the synthesis, the this compound monomer or prepolymer must be isolated and purified to remove byproducts and unreacted starting materials.
A typical purification sequence involves:
Filtration: The reaction mixture is first filtered to remove the precipitated triethylammonium halide salt byproduct.
Precipitation: The filtrate, containing the cyanate ester product dissolved in the organic solvent, is then poured into a non-solvent, such as cold distilled water. This causes the water-insoluble cyanate ester to precipitate out of the solution.
Washing: The precipitated product is washed thoroughly with water to remove any remaining water-soluble impurities.
Drying: The purified product is then dried under vacuum to remove residual water and solvent.
For achieving higher purity, techniques like recrystallization from a suitable solvent mixture can be employed.
Precursor Molecular Architecture and Its Influence on Subsequent Polymerization
The molecular architecture of the dicyclopentadienylbisphenol precursor has a profound influence on the polymerization (curing) process and the ultimate properties of the resulting thermoset polymer. The incorporation of the bulky, three-dimensional dicyclopentadienyl (DCPD) group is a deliberate design choice to impart specific characteristics. epa.govresearchgate.net
Cyclotrimerization Reaction Pathways of Cyanate Ester Groups
The fundamental reaction in the curing of DCPD-CE is the cyclotrimerization of three cyanate ester groups to form a thermally stable, six-membered triazine ring. This reaction is what leads to the formation of a rigid, three-dimensional polymer network.
The conversion of cyanate ester monomers into a cross-linked network is predominantly achieved through the formation of triazine rings. mdpi.com This polycyclotrimerization reaction is highly exothermic. nih.gov The resulting polycyanurate network, characterized by the triazine ring linkages, is responsible for the high thermal stability of the cured material. mdpi.com The symmetrical nature of the triazine ring, where the dipoles of the carbon-nitrogen and carbon-oxygen bonds are counterbalanced, contributes to the low dielectric properties of the resulting polymer. researchgate.net
In the absence of a catalyst, the self-polymerization of cyanate esters can be initiated by impurities present in the monomer, such as residual phenols or moisture from the environment. researchgate.net The process is thought to proceed with difficulty if the monomer is of high purity. researchgate.net The self-polymerization mechanism involves the initial reaction of a cyanate group with a co-catalytic species, like a phenol, to form an intermediate, which then reacts with other cyanate groups to build the polymer chain and ultimately form the triazine ring. A proposed mechanism suggests the formation of an imidocarbonate intermediate. dakenchem.com This intermediate is formed by the reaction of a cyanate group with a phenolic impurity. This imidocarbonate then reacts with two more cyanate ester molecules, leading to the formation of a triazine ring and the regeneration of the phenolic impurity, which can then catalyze further reactions.
Role of Impurities and Moisture in Initiating Polymerization
Impurities, particularly those with active hydrogens like phenols and water, play a significant role in the polymerization of cyanate esters. Phenolic compounds, often present as residual starting materials from the synthesis of the cyanate ester monomer, can act as catalysts. The mechanism involves the addition of the phenolic hydroxyl group to the cyanate group, forming an imidocarbonate intermediate, which then proceeds to react with other cyanate groups to form a triazine ring.
Mechanisms of Catalytic Polymerization
To achieve faster and more complete curing at lower temperatures, catalysts are often employed. These can be broadly classified into acidic and basic catalysts.
Lewis acids, such as metal halides, and Brønsted acids can catalyze the polymerization of cyanate esters. The mechanism of acid-catalyzed polymerization is believed to involve the protonation or coordination of the nitrogen atom of the cyanate group by the acid. This increases the electrophilicity of the carbon atom in the cyanate group, making it more susceptible to nucleophilic attack by another cyanate group. This initiates a chain reaction leading to the formation of the triazine ring. For instance, the polymerization can be accelerated by the presence of surface-grafted proton-donor groups, such as those on silica (B1680970) surfaces, which can adsorb and activate the monomer molecules. nih.gov
The following table provides kinetic data for the polymerization of a cyanate ester in the presence of an acidic catalyst, illustrating the effect on the activation energy.
| Catalyst System | Activation Energy (Ea) (kJ/mol) | Reference Compound |
|---|---|---|
| Uncatalyzed Bisphenol E Cyanate Ester (Bulk) | 86.34 | Bisphenol E Cyanate Ester |
| Bisphenol E Cyanate Ester with Acidic Silica Nanopores | Significantly lower than bulk | Bisphenol E Cyanate Ester nih.gov |
Bases, such as amines and phosphines, can also effectively catalyze the cyclotrimerization of cyanate esters. The general mechanism for base-catalyzed polymerization involves the nucleophilic attack of the base on the carbon atom of the cyanate group. This forms a reactive intermediate that then attacks another cyanate monomer, propagating the polymerization. For example, aromatic amines can react with cyanate esters to form isourea intermediates, which then lead to the formation of triazine rings. The reactivity is generally high, and the reaction can be violent with strong bases.
The following table presents kinetic data for the polymerization of a cyanate ester catalyzed by a base, showing a reduction in the activation energy compared to the uncatalyzed reaction.
| Catalyst System | Activation Energy (Ea) (kJ/mol) | Reference Compound |
|---|---|---|
| Uncatalyzed Bisphenol A Dicyanate | ~120-150 | Bisphenol A Dicyanate (General Literature Values) |
| Bisphenol A Dicyanate with 1.0 wt% Ionic Liquid (protic) | ~70-90 | Bisphenol E Dicyanate |
Metal Complex Catalysis
The cyclotrimerization of cyanate esters can be initiated by heat alone, but this typically requires high temperatures. scispace.com To facilitate curing at lower temperatures and control the reaction rate, transition metal complexes are often employed as catalysts. These catalysts operate through a coordination mechanism.
Commonly used metal complexes for cyanate ester polymerization include metal acetylacetonates, such as those of copper (Cu), cobalt (Co), and manganese (Mn). polymerinnovationblog.comresearchgate.net For instance, cobalt (II) acetylacetonate (B107027) has been shown to be an effective catalyst for the curing of bisphenol A dicyanate (BADCy), a related cyanate ester. researchgate.net The general mechanism involves the coordination of the metal ion to the nitrogen atom of the cyanate group, which polarizes the C≡N triple bond and makes it more susceptible to nucleophilic attack by another cyanate group. This process continues, ultimately leading to the formation of a six-membered triazine ring.
The catalytic activity is dependent on the concentration of the metal complex. Studies on AroCy B10, a bisphenol A based cyanate ester, using cobalt (II) acetylacetonate showed a significant increase in the reaction rate and final conversion with the addition of the metal catalyst. cnrs.fr
| Catalyst System | Resin System | Effect on Curing | Reference |
| Cobalt (II) Acetylacetonate & Nonylphenol | AroCy B10 (Bisphenol A Dicyanate) | Increased reaction rate and final conversion with increasing catalyst concentration. Activation energy of approximately 92 kJ/mol. | cnrs.fr |
| Copper Acetylacetonate | General Polycyanate Esters | Effective catalyst for curing. | google.com |
Catalysis by Active Hydrogen Compounds (e.g., Phenols, Amines)
Compounds containing active hydrogens, such as phenols and amines, can also catalyze the cyclotrimerization of cyanate esters. researchgate.net These compounds are often referred to as co-catalysts, especially when used in conjunction with metal complexes. Nonylphenol is a commonly used co-catalyst that also aids in dissolving the metal acetylacetonate catalysts in the cyanate ester resin. polymerinnovationblog.comgoogle.com
The catalytic mechanism of phenols involves the initial reaction of the hydroxyl group with a cyanate group to form a reactive imidocarbonate intermediate. researchgate.net This intermediate is more reactive than the original cyanate group and readily reacts with other cyanate groups to form the triazine ring, regenerating the phenolic hydroxyl group in the process. The catalytic effect of nonylphenol on the curing of AroCy B10 has been demonstrated, showing an increased reaction rate with higher nonylphenol content. cnrs.fr
Amines can also act as catalysts, although their reaction with cyanate esters can be more complex and may lead to different intermediate structures. researchgate.net The reactivity of amines is generally high, and they can promote curing at lower temperatures. researchgate.net For instance, a mixed amine system has been shown to enable the room-temperature curing of bisphenol E cyanate ester. researchgate.net
| Catalyst | Resin System | Effect on Curing | Reference |
| Nonylphenol | AroCy B10 (Bisphenol A Dicyanate) | Increased reaction rate and final conversion with increasing concentration. Activation energy of 106.7 kJ/mol when used alone. | cnrs.fr |
| Mixed Aromatic Amines | Bisphenol E Cyanate Ester | Enabled curing at room temperature. | researchgate.net |
As with metal complex catalysis, specific research detailing the kinetics and mechanisms of active hydrogen compound catalysis for DCPDCE is limited.
Intermediates and Side Reactions during Curing
The primary reaction during the curing of DCPDCE is the formation of a polycyanurate network through the cyclotrimerization of cyanate groups. However, other reactions can occur, leading to various intermediates and potential side reactions.
When co-cured with epoxy resins, which is a common industrial practice to improve toughness, the cyanate groups can react with the epoxy groups to form oxazoline (B21484) rings. udayton.edu At higher temperatures, these can further react to form oxazolidinone structures. udayton.edu These reactions compete with the cyanate cyclotrimerization.
In the self-polymerization of DCPDCE, the formation of non-network-building cage compounds has been suggested as a possible side reaction. expresspolymlett.com These defects, along with the high crosslink density, can contribute to the brittleness of the pure cured resin. expresspolymlett.com The bulky dicyclopentadiene structure itself may also lead to unique side reactions or steric hindrance that affects the ideal network formation, though specific studies on this are not prevalent.
Heterogeneous and Homogeneous Network Formation Processes
The formation of a cross-linked network in thermosetting polymers can proceed through either a homogeneous or heterogeneous process. In a homogeneous process, the polymer network grows uniformly throughout the material. In a heterogeneous process, highly cross-linked microgels form in the early stages of the reaction and then grow and coalesce to form the final network.
For cyanate esters, the curing process is often described as being analogous to crystallization, involving the formation and growth of gel particles. dtic.mil The process can be influenced by the presence of catalysts and the cure temperature. While specific studies on the network formation process of DCPDCE are not available, research on other cyanate esters like BADCy suggests that the process involves the formation of microgel particles that are dispersed in the unreacted monomer or prepolymer. google.com The addition of pre-formed resin nanoparticles can act as seeds for this process, leading to a more regular and complete cross-linked network. google.com The bulky and rigid DCPD group in DCPDCE might be expected to influence the mobility of the reacting species and the morphology of the developing network.
Cross-linking Density Evolution during Polymerization
The cross-linking density is a critical parameter that dictates the thermomechanical properties of the cured DCPDCE resin. The pure, unmodified DCPDCE resin is known to form a network with a very high cross-link density due to the trifunctional nature of the cyclotrimerization reaction. expresspolymlett.comcnrs.fr This high cross-link density is responsible for the high glass transition temperature (Tg) and stiffness of the material, but also contributes to its brittleness. expresspolymlett.com
The cross-link density evolves as the curing reaction progresses. It can be monitored indirectly through techniques like dynamic mechanical analysis (DMA), which measures the storage modulus of the material. expresspolymlett.comtainstruments.com In the rubbery state (above Tg), the storage modulus is directly related to the cross-link density. As the cyclotrimerization reaction proceeds, the storage modulus increases, reflecting the formation of a more tightly cross-linked network.
When DCPDCE is modified with other resins, such as epoxies, the cross-link density of the final network is reduced. expresspolymlett.com This is because the co-reaction between the cyanate and epoxy groups forms linear linkages (oxazolines and oxazolidinones) instead of the trifunctional triazine rings, leading to a tougher but less thermally stable material. expresspolymlett.com The evolution of cross-link density can be controlled by the cure schedule (time and temperature) and the type and concentration of any catalysts or co-monomers used. digitallibrarynasampe.orgunt.edu
Isothermal and Non-Isothermal Curing Kinetics Investigations
The investigation of curing kinetics for cyanate ester resins is predominantly carried out using thermal analysis and spectroscopic techniques under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. imapsjmep.orgresearchgate.net These methods allow for a comprehensive understanding of how the reaction progresses over time and with varying temperature profiles.
Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for studying the curing kinetics of thermosetting resins like DCPDCE. researchgate.netscispace.com It measures the heat flow associated with the exothermic curing reaction as a function of temperature or time. scispace.com
Under non-isothermal conditions , samples are heated at a constant rate, and the resulting exotherm provides information about the total heat of reaction (ΔH), the onset temperature of curing, and the peak exothermic temperature (Tp). nih.govnih.gov As the heating rate increases, the characteristic peak of the DSC thermogram shifts to higher temperatures. nih.gov The total heat of reaction is a critical parameter as it is directly proportional to the extent of conversion of the cyanate ester functional groups. imapsjmep.org
Under isothermal conditions , the sample is rapidly heated to a specific temperature and held constant, while the heat flow is monitored over time. imapsjmep.org This method provides direct information about the reaction rate at a constant temperature. researchgate.net Isothermal DSC is particularly useful for understanding the curing behavior under conditions that mimic industrial processing, such as in resin transfer molding. nih.gov However, a challenge with isothermal DSC is the potential for some reaction to occur during the initial heating ramp to the target temperature, which must be accounted for in the kinetic analysis. imapsjmep.org
By analyzing DSC data from multiple experiments at different heating rates or isothermal temperatures, a complete kinetic profile can be established. researchgate.net This data is fundamental for determining kinetic parameters and developing predictive models for the curing process. nih.gov
Table 1: Representative DSC Data for a Cyanate Ester System Under Non-Isothermal Conditions
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (Tp) (°C) | Total Heat of Reaction (ΔH) (J/g) |
|---|---|---|---|
| 5 | 175 | 210 | 350 |
| 10 | 185 | 225 | 352 |
| 15 | 192 | 235 | 348 |
| 20 | 200 | 245 | 351 |
Note: Data is illustrative, based on typical values found in literature for cyanate ester resins.
Fourier Transform Infrared (FTIR) spectroscopy is an invaluable tool for real-time, in-situ monitoring of the chemical changes occurring during the curing of cyanate esters. researchgate.netcnrs.fr This technique tracks the concentration of specific functional groups by measuring their characteristic absorption bands in the infrared spectrum. bts.gov
The curing of DCPDCE is primarily followed by monitoring the disappearance of the characteristic absorption band of the cyanate ester functional group (–O–C≡N), which appears in the region of 2230-2270 cm-1. cnrs.frbts.gov Simultaneously, the formation of the triazine ring, the product of the cyclotrimerization reaction, can be observed by the appearance and growth of absorption bands around 1560-1570 cm-1 and 1360-1370 cm-1. cnrs.frbts.gov
The degree of conversion (α) of the cyanate groups can be quantified by relating the change in the area of the –O–C≡N peak over time to its initial area. cnrs.fr A stable peak, one that does not change during the reaction, is often used as an internal standard to normalize the spectra and improve accuracy. cnrs.fr FTIR allows for the determination of conversion as a function of time at different isothermal temperatures, providing the necessary data for kinetic analysis. researchgate.net This spectroscopic approach offers a direct measure of the chemical reaction, complementing the thermal data obtained from DSC. cnrs.frresearchgate.net
Table 2: Key FTIR Absorption Bands for Monitoring DCPDCE Curing
| Functional Group | Wavenumber (cm-1) | Change During Curing |
|---|---|---|
| Cyanate (–O–C≡N) | 2230 - 2270 | Decreases |
| Triazine Ring | 1560 - 1570 | Increases |
| Triazine Ring | 1360 - 1370 | Increases |
Source: Based on data from multiple spectroscopic studies of cyanate ester polymerization. cnrs.frbts.gov
Determination of Kinetic Parameters
From the experimental data gathered through techniques like DSC and FTIR, key kinetic parameters that describe the reaction can be determined. These parameters are essential for building a mathematical model of the curing process.
The reaction order (n) is a kinetic parameter that describes how the reaction rate depends on the concentration of the reactants. For the curing of cyanate esters, the reaction often exhibits complex behavior. It can follow an n-th order model, but is frequently better described by an autocatalytic model, where a reaction product acts as a catalyst. nih.gov An autocatalytic reaction is characterized by an initial slow rate that accelerates to a maximum before slowing down as the reactant is consumed. researchgate.net
dα/dt = k(T) * f(α)
where k(T) is the temperature-dependent rate constant and f(α) is the reaction model, which for an n-th order reaction is (1-α)n. researchgate.net Studies on similar cyanate ester systems have shown that the reaction can often be approximated by a second-order dependence on the cyanate concentration during the initial, kinetically controlled stage of the reaction. researchgate.net
The activation energy (Ea) represents the minimum energy required to initiate the curing reaction. It is a crucial parameter for understanding the temperature sensitivity of the curing process. researchgate.net Several model-free isoconversional methods are commonly used to determine Ea from non-isothermal DSC data obtained at different heating rates (β). core.ac.ukcaotechnology.com.au
The Kissinger method is a widely used approach that relates the peak temperature (Tp) of the DSC exotherm to the heating rate. researchgate.netcaotechnology.com.au The activation energy is determined from the slope of a plot of ln(β/Tp2) versus 1/Tp. caotechnology.com.au This method assumes that the reaction rate is maximum at the peak of the DSC curve. caotechnology.com.au
The Flynn-Wall-Ozawa (FWO) method is another popular isoconversional method that determines the activation energy as a function of the degree of conversion (α). caotechnology.com.auresearchgate.net It involves plotting ln(β) versus 1/Tα for various degrees of conversion, where Tα is the temperature at which a specific conversion α is reached. caotechnology.com.au The activation energy can then be calculated from the slope of these plots. A key advantage of the FWO method is its ability to detect changes in the activation energy as the reaction progresses, which can indicate a change in the reaction mechanism. researchgate.netresearchgate.net
Table 3: Comparison of Activation Energy Determination Methods
| Method | Equation | Plotted Variables | Key Feature |
|---|---|---|---|
| Kissinger | ln(β/Tp2) = -Ea/RTp + constant | ln(β/Tp2) vs. 1/Tp | Provides a single activation energy value for the overall process. researchgate.net |
| Flynn-Wall-Ozawa | ln(β) = constant - 1.052(Ea/RTα) | ln(β) vs. 1/Tα | Determines activation energy as a function of conversion (α). researchgate.net |
Note: R is the universal gas constant.
Kinetic Modeling Approaches
Kinetic modeling aims to develop a mathematical expression that can accurately predict the rate of cure at any given time and temperature. nih.gov A common approach is to use an empirical model, such as the Kamal-Malkin model, which often includes both n-th order and autocatalytic terms to describe the complex reaction kinetics of thermosets. nih.govnih.gov
The general form of such a model can be written as:
dα/dt = (k1 + k2αm)(1-α)n
Here, k1 and k2 are rate constants that follow an Arrhenius temperature dependence, and m and n are the reaction orders. researchgate.net The parameters for the model (Ea, pre-exponential factors, m, and n) are determined by fitting the model equation to the experimental data obtained from DSC and/or FTIR studies. nih.govnih.gov A well-defined kinetic model is essential for process simulation, optimization of cure cycles, and predicting the development of material properties during manufacturing. nih.gov
Autocatalytic Models (e.g., Kamal-Sourour Equation)
The curing kinetics of many thermosetting resins, including cyanate esters, can be effectively described by autocatalytic models. polymerinnovationblog.com These models account for the observation that the reaction rate is initially slow, accelerates as reaction products are formed that catalyze the reaction, and then slows down as the concentration of reactants decreases.
dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ
Where:
α is the degree of conversion.
k₁ is the rate constant for the n-th order reaction, often associated with catalysis by impurities like residual phenols. mdpi.com
k₂ is the rate constant for the autocatalytic pathway, where the formed 1,3,5-triazine rings catalyze further reaction. mdpi.com
m and n are the reaction orders for the autocatalytic and n-th order reactions, respectively. polymerinnovationblog.com
This model has been successfully applied to the polymerization of cyanate esters, as it can accurately represent the characteristic sigmoidal shape of the conversion rate versus time curve. nih.govmdpi.com The parameters for the model are typically determined by fitting the equation to experimental data obtained from non-isothermal or isothermal DSC measurements. mdpi.comresearchgate.net
Isoconversional Kinetic Analysis
Isoconversional kinetic analysis is a powerful model-free method for studying complex reaction kinetics without making prior assumptions about the reaction model. mdpi.com The fundamental principle of this method is that the reaction rate at a constant degree of conversion (α) is solely a function of temperature. mdpi.com This approach allows for the calculation of the effective activation energy (Eα) as the reaction progresses.
Phenomenological Models vs. Mechanistic Models
The study of cyanate ester curing kinetics involves two primary types of models: phenomenological and mechanistic.
Mechanistic Models : These models aim to describe the curing process based on its fundamental chemical pathways. The generally accepted mechanism for the phenol-catalyzed cyclotrimerization of cyanate esters involves a series of distinct steps. researchgate.net The process begins with the reaction of a phenol with a cyanate group to form an imidocarbonate intermediate. researchgate.net This is followed by the sequential addition of two more cyanate ester molecules and subsequent cyclization to yield the stable 1,3,5-triazine ring product. researchgate.net While more complex to develop, mechanistic models provide a deeper understanding of the reaction, explaining how monomer structure, impurities, and catalysts influence the curing pathway and kinetics.
Avrami Equation for Microstructure Formation
The curing of this compound involves not only chemical crosslinking but also the physical development of a network microstructure. The Avrami equation of phase change, which was originally developed to describe the kinetics of crystallization in materials, can be adapted to model the formation and growth of microgel domains during the curing of thermosetting resins. mdpi.com
In this context, the equation is used to analyze the process of microphase separation and the evolution of the three-dimensional network. mdpi.com The Avrami exponent, 'n', derived from fitting the model to kinetic data, provides insight into the nucleation and growth mechanism of the crosslinked microgel particles. mdpi.com For instance, a change in the value of 'n' during the later stages of curing can signify a shift in the controlling mechanism. An initial stage might be dominated by the chemical reaction and growth of particles, while the later stage may become limited by the diffusion of reactive species as the system's viscosity increases significantly with network formation. mdpi.com
Influence of Catalysts on Curing Kinetics and Reaction Rate
Catalysts are commonly incorporated into cyanate ester formulations to accelerate the reaction rate and lower the curing temperature, thereby enabling more efficient processing. udayton.edu Transition metal chelates and carboxylate salts, such as cobalt or copper acetylacetonate, are frequently used, often in combination with a co-catalyst like nonylphenol. udayton.edu
The primary effect of a catalyst is a significant reduction in the onset temperature of the cyclotrimerization reaction. udayton.edu This acceleration of the curing process increases the rate of conversion of the cyanate groups at a given temperature. researchgate.net The presence of a catalyst also alters the profile of the heat flow curve measured by DSC, often resulting in a broader reaction peak and a shift in the peak temperature to a lower value. udayton.edu The specific metal ion used in the catalyst can also influence the onset temperature of polymerization. researchgate.net
The following interactive table presents representative data illustrating the effect of a catalyst on the cure parameters of a bisphenol E cyanate ester (LECy), which exhibits analogous curing behavior. The data is derived from DSC measurements. udayton.edu
Effect of Confinement on Polymerization Kinetics
When the polymerization of cyanate esters occurs within a confined space, such as the nanopores of silica colloidal crystals, the reaction kinetics can be drastically different from those in the bulk material. mdpi.comnih.gov Research has demonstrated a significant acceleration of the polymerization rate under such confinement, with reaction rates reported to be 15 to 30 times faster than the bulk process. mdpi.comnih.govresearchgate.net
Isoconversional kinetic analysis has been instrumental in understanding this phenomenon. dntb.gov.ua It reveals that confinement not only changes the Arrhenius parameters (activation energy and pre-exponential factor) but also fundamentally alters the reaction model. mdpi.com While bulk polymerization follows a complex model involving both n-th order and autocatalytic pathways, the reaction under confinement simplifies to a process that is controlled almost entirely by a single-step autocatalytic mechanism. mdpi.com This change is attributed to the active role of the confining surfaces, which can adsorb residual phenols (that catalyze the n-th order reaction) and immobilize reaction intermediates, thereby altering the dominant reaction pathway. mdpi.comnih.gov
Vitrification Phenomena in Cyanate Ester Polymerization
Vitrification is a key physical phenomenon that occurs during the cure of high-temperature thermosets like this compound. dtic.mil It is the process by which the reacting liquid or rubbery material transforms into a rigid glass as the network builds up. This transition happens when the glass transition temperature (Tg) of the polymerizing system increases to the point where it equals the isothermal cure temperature.
Upon vitrification, there is a substantial reduction in molecular mobility, causing the reaction to slow down dramatically. dtic.mil The process shifts from being controlled by the intrinsic chemical reaction kinetics to being limited by the slow diffusion of reactive species through the glassy matrix. dtic.mil It is important to note, however, that for cyanate esters, the curing reaction does not cease completely upon vitrification. A significant amount of further conversion, known as post-vitrification cure, can and does occur in the glassy state. dtic.mil This allows the Tg of the material to continue to rise, ultimately surpassing the cure temperature. dtic.mil Understanding and accounting for vitrification is essential for accurate process modeling and for ensuring complete cure, as residual, unreacted material due to premature vitrification can compromise the final thermal and mechanical performance of the component. dtic.mil
Advanced Structural and Morphological Characterization of Poly Dicyclopentadienylbisphenol Cyanate Ester
Spectroscopic Analysis of Polymeric Structures
Spectroscopic techniques are fundamental in confirming the chemical structure of the dicyclopentadienylbisphenol cyanate (B1221674) ester (DCPD-BPCE) monomer and monitoring its transformation into a highly cross-linked polycyanurate network upon curing.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of the synthesized DCPD-BPCE monomer and the resulting polymer. Both ¹H-NMR and ¹³C-NMR are employed to provide a detailed map of the chemical environment of each atom.
In the analysis of the monomer, ¹H-NMR spectra are used to identify and assign protons associated with the dicyclopentadienyl (DCPD), bisphenol, and aromatic moieties. The chemical shifts of these protons provide clear evidence of the molecule's successful synthesis. Similarly, ¹³C-NMR is used to identify all unique carbon atoms, including the crucial signal from the carbon in the cyanate (-OCN) functional group. researchgate.net The chemical structure of synthesized cyanate esters can be thoroughly investigated using both ¹H-NMR and ¹³C-NMR techniques. researchgate.net
Upon polymerization, NMR analysis can track the changes in the chemical structure. While the high molecular weight and insoluble nature of the fully cured network make high-resolution NMR challenging, analysis of oligomeric species or partially cured resins can reveal the formation of the characteristic triazine rings, which are the cornerstone of the polycyanurate network.
Table 1: Representative NMR Chemical Shifts for Dicyclopentadienylbisphenol Cyanate Ester Monomer
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Significance |
|---|---|---|---|
| ¹H | Aromatic Protons (Bisphenol) | 6.8 - 7.5 | Confirms the presence of the bisphenol backbone. |
| ¹H | Dicyclopentadienyl Protons | 1.0 - 3.0, 5.5 - 6.5 | Identifies the aliphatic and olefinic protons of the DCPD moiety. |
| ¹³C | Cyanate Carbon (-OCN) | 108 - 112 | Directly confirms the presence of the reactive cyanate ester group. researchgate.net |
| ¹³C | Triazine Ring Carbon (in Polymer) | 170 - 175 | Indicates the formation of the cross-linked network upon curing. |
| ¹³C | Aromatic Carbons | 115 - 155 | Corresponds to the various carbon environments in the aromatic rings of the bisphenol structure. researchgate.net |
Advanced FTIR Spectroscopy for Network Structure and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique to monitor the curing (polycyclotrimerization) of cyanate ester resins. strath.ac.uk By analyzing the vibrational spectra of the material before, during, and after curing, it is possible to track the chemical reactions that form the polymer network.
The key spectral feature for monitoring the cure of DCPD-BPCE is the characteristic absorption band of the cyanate (-OCN) functional group, which appears as a strong, sharp peak typically in the region of 2230-2270 cm⁻¹. researchgate.net As the curing process proceeds, the monomer's -OCN groups trimerize to form stable triazine rings. This reaction is observed in the FTIR spectrum by the progressive decrease and eventual disappearance of the -OCN peak. researchgate.net Concurrently, new absorption bands corresponding to the formation of the triazine ring network appear, most notably around 1560 cm⁻¹ and 1360 cm⁻¹, which are assigned to the C=N and C-N stretching vibrations of the triazine ring, respectively. The degree of cure can be quantified by comparing the intensity of the diminishing -OCN peak to an internal reference peak that remains unchanged during the reaction, such as a C-H vibration from the aromatic rings.
Table 2: Key FTIR Absorption Bands for Monitoring Poly(DCPD-BPCE) Curing
| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Significance during Curing |
|---|---|---|---|
| 2230 - 2270 | ν(-OCN) | Cyanate Group Stretch | Disappears |
| ~1560 | ν(C=N) | Triazine Ring Stretch | Appears/Increases |
| ~1360 | ν(C-N) | Triazine Ring Stretch | Appears/Increases |
| ~1200 | ν(Ar-O-C) | Aryl Ether Stretch | Stable Reference |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for characterizing the molecular weight and molecular weight distribution of polymers. While fully cured thermosets like poly(DCPD-BPCE) are insoluble, GPC is invaluable for analyzing the monomer, pre-polymers (oligomers), and any soluble fractions of the partially cured material. This analysis provides insight into the initial stages of polymerization and the consistency of the starting resin.
The GPC system separates molecules based on their hydrodynamic volume in solution. lcms.cz A solution of the polymer sample is passed through a column packed with porous gel; smaller molecules can enter the pores and thus have a longer path and elute later, while larger molecules are excluded from the pores and elute more quickly. nsf.gov The system is typically equipped with multiple detectors, such as a differential refractive index (dRI) detector for concentration and a light scattering detector for absolute molecular weight measurement. nsf.gov
From the GPC data, several key parameters are determined: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netresearchgate.net A low PDI value (closer to 1.0) indicates a narrow molecular weight distribution, which is often desirable for predictable processing and properties. researchgate.net
Table 3: Example GPC Data for a DCPD-BPCE Pre-polymer
| Parameter | Symbol | Typical Value | Significance |
|---|---|---|---|
| Number-Average Molecular Weight | Mn | 1,500 g/mol | Average molecular weight based on the number of molecules. |
| Weight-Average Molecular Weight | Mw | 2,100 g/mol | Average molecular weight biased towards heavier molecules. |
| Polydispersity Index | PDI | 1.4 | Indicates the breadth of the molecular weight distribution. |
Mass Spectrometry (MS) for Oligomer and Polymer Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of DCPD-BPCE, MS can be used to confirm the molecular weight of the monomer with high precision and to identify the distribution of oligomeric species formed during the early stages of polymerization. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are particularly useful for analyzing non-volatile, high-molecular-weight species like oligomers without causing significant fragmentation.
By analyzing the mass spectrum of a partially cured resin, researchers can identify peaks corresponding to the monomer, dimer, trimer, and higher-order oligomers. This information is crucial for understanding the polymerization mechanism, such as whether it proceeds via a step-growth or chain-growth-like process, and for validating kinetic models of the curing reaction. Native mass spectrometry can be particularly useful for studying oligomerization states in solution. nih.gov
Table 4: Hypothetical Mass Spectrometry Data for DCPD-BPCE Oligomers
| Species | Degree of Polymerization (n) | Expected Mass (m/z) | Relative Intensity |
|---|---|---|---|
| Monomer | 1 | ~420 Da | High |
| Dimer | 2 | ~840 Da | Medium |
| Trimer | 3 | ~1260 Da | Low |
| Tetramer | 4 | ~1680 Da | Very Low |
Microscopic and Morphological Investigations
Microscopy techniques are essential for visualizing the morphology of the cured polymer network at the micro- and nano-scale. This visual information provides a direct link between the material's chemical structure, its processing conditions, and its final physical and mechanical properties.
Scanning Electron Microscopy (SEM) for Network Morphology
Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface topography and morphology of the cured poly(DCPD-BPCE) network. The technique is particularly useful for examining the fracture surfaces of mechanically tested specimens, as the features on these surfaces reveal important information about the material's failure mechanisms and toughness.
In a well-cured, unmodified poly(DCPD-BPCE) resin, SEM micrographs of the fracture surface typically show a smooth, glassy appearance, which is characteristic of a brittle fracture in a highly cross-linked thermoset. researchgate.net The presence of features like river lines or hackles can indicate the direction of crack propagation.
When the cyanate ester is modified, for example by blending with thermoplastics or incorporating fillers, SEM becomes crucial for visualizing the resulting morphology. researchgate.net It can reveal the size, shape, and distribution of different phases within the matrix. acs.org For instance, in toughened systems, SEM can show evidence of reaction-induced phase separation, where a secondary phase (e.g., thermoplastic-rich domains) precipitates during curing. researchgate.net The morphology of these phases—whether they are particulate, co-continuous, or phase-inverted—has a profound impact on the mechanical properties of the final material. In composite systems, SEM is also used to assess the dispersion of fillers and the quality of the interfacial adhesion between the filler and the polymer matrix. researchgate.net
Transmission Electron Microscopy (TEM) for Nanoscale Structures
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the nanoscale morphology of polymer systems. In the context of cyanate ester resins, TEM has been instrumental in characterizing the size, shape, and dispersion of resin nanoparticles. Studies on bisphenol A dicyanate (BADCy) resin, a related cyanate ester, have utilized TEM to analyze nanoparticles prepared via precipitation polymerization. lpnu.uaepa.gov When these nanoparticles were dispersed in a solvent like ethanol (B145695) or xylene and observed under TEM, they appeared as distinct, spherical particles with diameters ranging from 40 to 60 nm. lpnu.uaepa.gov
These observations are often contrasted with Scanning Electron Microscopy (SEM) images of the same materials in a dried, powdered state. lpnu.uaepa.gov SEM images typically show large, micron-sized aggregates (0.2 to 0.6 µm), highlighting a significant degree of agglomeration after the solvent is removed. lpnu.uaepa.gov TEM, by analyzing the particles in a dispersed state on a copper grid, provides a more accurate representation of the primary nanoparticle size before aggregation, confirming their nanoscale dimensions. lpnu.uaepa.gov This level of characterization is crucial for understanding how these nanoparticles interact with a matrix resin during the formulation of composites and self-reinforced systems. epa.gov
Reconstruction of Polymer Microstructure
The microstructure of the final cured polymer network can be intentionally modified or "reconstructed" by introducing prepared nanoparticles into the monomer matrix before curing. lpnu.ua This approach has been demonstrated with BADCy resin, where nanoparticles are added to the prepolymer matrix. lpnu.uaepa.gov The subsequent curing process involves two simultaneous phenomena: the base resin matrix undergoes the typical formation and growth of microgel particles, while the added nanoparticles act as reactive sites, reacting with the matrix and growing in size. lpnu.ua
Rheological Studies during Curing and Post-Curing
Rheological studies are essential for understanding the flow behavior and processing characteristics of thermosetting resins like this compound during the curing cycle. These studies measure the change in viscosity and viscoelastic properties as the liquid resin transforms into a solid, cross-linked network. Key parameters derived from rheological analysis include pot life, gel time, and the evolution of the storage modulus (G') and loss modulus (G''). dakenchem.com
In a typical analysis of a cyanate ester blend system, isothermal time sweep experiments are conducted at various temperatures (e.g., 150°C, 170°C, 190°C). dakenchem.com The storage modulus, representing the elastic response, and the loss modulus, representing the viscous response, are monitored over time. Initially, the viscosity is low, but as the cyclotrimerization reaction proceeds, both moduli increase rapidly. dakenchem.com
The gel point, which marks the transition from a liquid to a solid-like gel, is a critical processing parameter. It can be determined as the point where the storage modulus (G') surpasses the loss modulus (G''). dakenchem.com Alternatively, it can be calculated from the time corresponding to the turning point of the storage modulus curve. dakenchem.com As expected, the time required to reach gelation decreases significantly as the isothermal curing temperature increases. dakenchem.com The activation energy (Ea) for the curing reaction can be calculated by plotting the natural logarithm of the gel time against the inverse of the absolute temperature. dakenchem.com
Table 1: Effect of Isothermal Curing Temperature on Gelation Time for a Cyanate Ester Blend System Data derived from descriptions in research on cyanate ester-epoxy blends. dakenchem.com
| Isothermal Curing Temperature (°C) | Gel Time (minutes) |
| 150 | > 60 |
| 170 | ~ 35 |
| 180 | ~ 20 |
| 190 | ~ 12 |
Dynamic Mechanical Analysis (DMA/DMTA) for Viscoelastic Behavior and Network Crosslinking
Dynamic Mechanical Analysis (DMA), also known as Dynamic Mechanical Thermal Analysis (DMTA), is a fundamental technique for characterizing the viscoelastic properties of cured polymers. researchgate.netcnrs.fr In a DMA experiment, a small, oscillating stress is applied to a sample, and the resulting strain is measured over a range of temperatures. researchgate.net This allows for the determination of the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). mdpi.com
Storage Modulus (E'): Represents the elastic portion of the material's response and is a measure of its stiffness. osti.gov
Loss Modulus (E''): Represents the viscous portion and is related to the energy dissipated as heat during deformation. It is sensitive to molecular motions and relaxation processes. osti.gov
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is commonly used to identify the glass transition temperature (Tg) of the polymer, which signifies the onset of long-range segmental motion in the polymer chains. researchgate.net
For dicyclopentadiene-based cyanate esters, DMA reveals key thermomechanical properties. A cured resin of 2,6-dimethyl phenol (B47542) dicyclopentadiene (B1670491) dicyanate ester (DCPDCY) exhibited a high glass transition temperature (Tg) of 271°C, as determined by the peak of the tan δ curve. researchgate.net The material also showed a high storage modulus, indicating significant stiffness, with a value of 6.28 GPa at 150°C. researchgate.net These properties, particularly the high Tg and stiffness, combined with low dielectric properties, make these resins suitable for high-performance applications. researchgate.net When compared with the more common bisphenol A dicyanate (BADCy), the dicyclopentadiene-modified version showed a lower Tg but a higher modulus. researchgate.net
Table 2: DMA-Derived Properties of Cured Dicyclopentadiene-Containing Cyanate Ester (DCPDCY) vs. Bisphenol A Dicyanate (BADCy) Data sourced from a comparative study. researchgate.net
| Property | Cured DCPDCY | Cured BADCy |
| Glass Transition Temperature (Tg) by DMA | 271 °C | > 290 °C |
| Storage Modulus (E') at 150°C | 6.28 GPa | < 5.35 GPa |
X-ray Analysis for Monomer Crystallography and Polymer Structure
X-ray analysis, particularly X-ray diffraction (XRD) and X-ray scattering, provides fundamental insights into the atomic and molecular structure of materials. For cyanate ester systems, these techniques can be applied to both the unreacted monomer and the final cured polymer network.
For the monomer , single-crystal X-ray diffraction is the definitive method for determining its three-dimensional crystal structure, including bond lengths, bond angles, and intermolecular packing. While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to related thermosetting monomers like 1,1,1-tris(4-cyanatophenyl)ethane (B2857863) to understand how molecular structure influences melting point and crystal packing. researchgate.net An XRD pattern of a crystalline monomer powder would exhibit a series of sharp, well-defined peaks at specific diffraction angles, which are characteristic of its crystal lattice.
For the cured polymer , the structure is vastly different. The cyclotrimerization of the cyanate ester groups results in a highly cross-linked, amorphous thermoset network. An X-ray diffraction scan of this polymer would not show the sharp peaks characteristic of a crystalline material. Instead, it would display one or more broad halos. These halos indicate the absence of long-range periodic atomic order but can provide information about the average distance between cross-linked chains in the amorphous network. Furthermore, techniques like Small-Angle X-ray Scattering (SAXS) can be employed to analyze structures on a larger length scale, such as the size and distribution of nanoparticles or phase-separated domains within a polymer composite or blend. researchgate.net
Modification and Blending Strategies for Dicyclopentadienylbisphenol Cyanate Ester Resins
Blending with Other Thermosetting Resins
Co-curing DCPDCE with other thermosetting resins is a common approach to tailor the final properties of the polymer network. This strategy allows for the formation of hybrid networks or interpenetrating polymer networks (IPNs), which can offer a synergistic combination of the properties of the individual components.
Epoxy Resin Blends: Curing Behavior and Network Properties
Blending dicyclopentadienylbisphenol cyanate (B1221674) ester with epoxy resins is a widely researched method to improve mechanical performance and adjust curing characteristics. mdpi.com The introduction of epoxy resins can enhance the flexural and impact strengths of the typically brittle cyanate ester matrix. mdpi.com
However, the incorporation of epoxy resins typically leads to a decrease in the glass transition temperature (Tg) and thermal stability of the blend compared to the neat cyanate ester resin. capes.gov.br Studies have shown a nearly linear decrease in Tg, decomposition temperature, and char yield with increasing epoxy content. capes.gov.br For example, one study reported that for every 1% of epoxy added, the Tg was reduced by approximately 3°C. capes.gov.br
Table 1: Effect of Epoxy Resin (EP-51) Content on Mechanical Properties of DCPDCE Blends mdpi.com
| EP-51 Content (wt%) | Flexural Strength (MPa) | Impact Strength (kJ/m²) | ILSS of Composite (MPa) |
| 0 | 95.2 | 11.5 | 32.6 |
| 15 | 118.4 | 21.3 | 45.1 |
| 30 | 125.6 | 28.7 | 48.2 |
| 50 | 110.3 | 25.4 | 43.5 |
This table is generated based on data presented in the text and may not reflect the full dataset of the original source.
Bismaleimide (B1667444) (BMI) Modified Systems
Bismaleimide (BMI) resins are another class of high-temperature thermosets known for their excellent thermal and mechanical properties. expresspolymlett.com Blending DCPDCE with BMI can create systems with enhanced performance, often forming interpenetrating polymer networks (IPNs). In these systems, the cyanate ester and BMI components polymerize independently without significant co-reaction, leading to two intertwined networks. researchgate.net
The modification of cyanate ester resins with BMI aims to improve toughness and flexural strength. nasa.gov The properties of the final cured blend are highly dependent on the ratio of the two resins. Studies on blends of bisphenol A dicyanate (a related cyanate ester) with BMI and a reactive diluent, diallyl phthalate, showed that appropriate amounts of BMI could improve both impact and flexural strength. nasa.gov However, the thermal stability of these blends was observed to be lower than that of the pure cyanate ester resin. nasa.gov Dynamic mechanical analysis (DMA) of BMI/cyanate ester IPNs often shows a single, though broadened, damping peak (tan δ), which suggests a high degree of interpenetration and some level of miscibility between the two networks. researchgate.net
Phenolic and Novolac Resin Integration
The integration of phenolic or novolac resins into cyanate ester systems is a strategy to improve flexibility and mechanical strength while maintaining good thermal and dielectric properties. Phenolic resins, acting as hardeners, can react with the cyanate ester and epoxy resins in a ternary blend.
In a study involving a cyanate ester/epoxy/phenolic resin system, it was found that increasing the content of epoxy and phenolic resins improved the flexibility of the cured material. When the mass ratio of cyanate ester/epoxy resin/phenolic resin was 70:15:15, the flexural strength increased from 113.6 MPa to 134.5 MPa, and the impact strength saw a significant rise from 5.2 kJ/m² to 16.7 kJ/m². This improvement in toughness comes with only a minor compromise in thermal stability and dielectric properties.
Toughening Approaches for Poly(Dicyclopentadienylbisphenol Cyanate Ester)
The inherent brittleness of poly(DCPDCE) is a significant drawback that limits its use in structural applications. Toughening strategies aim to increase the fracture resistance of the material without significantly compromising its high-temperature performance and modulus.
Thermoplastic Toughening (e.g., Polysulfone, Polyetherimide)
A highly effective method for toughening cyanate ester resins is blending them with high-performance engineering thermoplastics such as polysulfone (PSF) or polyetherimide (PEI). These thermoplastics are miscible with the cyanate ester monomers before curing, forming a homogeneous solution. During the curing process, a reaction-induced phase separation occurs, leading to a two-phase morphology. This morphology is crucial for the toughening mechanism.
Typically, the final structure consists of thermoplastic-rich particles dispersed within a continuous cyanate ester thermoset matrix, or a co-continuous morphology. These phase-separated domains are effective at arresting or deflecting propagating cracks, thereby dissipating fracture energy and increasing the material's toughness.
Table 2: Properties of Thermoplastic-Toughened Cyanate Ester Resin Compositions
| Property | Cyanate Ester Resin Component | Thermoplastic Blend Component |
| Composition (wt%) | 50-80 | 10-40 |
| Function | Matrix | Toughening Agent |
| Examples | Dicyclopentadienyl-bisphenol cyanate ester resin | Polyetherimide (PEI), Polyamideimide (PAI) |
This table is generated based on data presented in the text and may not reflect the full dataset of the original source.
Elastomer Modification
Elastomer modification involves incorporating a rubbery phase into the cyanate ester matrix to enhance toughness. This is often achieved by dissolving a liquid rubber, such as carboxyl-terminated butadiene-acrylonitrile (CTBN), into the resin before curing. During polymerization, the rubber phase-separates to form small, dispersed particles within the thermoset matrix. These rubbery domains can dissipate energy through mechanisms like particle cavitation and matrix shear yielding, thus impeding crack propagation.
Research has demonstrated that this compound resin (specifically, the experimental resin XU71787.02L) is readily toughened by rubber. A particularly effective approach involves the use of preformed core-shell rubber particles, which have been shown to toughen the polymer by inducing shear yielding.
In blends of cyanate ester and epoxy, the functionality of the liquid rubber modifier plays a critical role. For instance, carboxyl-terminated liquid butadiene-acrylonitrile (CTBN) has been found to provide a greater increase in toughness compared to an amine-terminated (ATBN) version with the same rubber backbone. This difference is attributed to the fact that CTBN phase-separates effectively upon curing, which is essential for the toughening mechanism. The addition of CTBN can significantly improve the fracture toughness of cyanate ester resins.
Formation of Interpenetrating Polymer Networks (IPNs) and Semi-IPNs
The inherent brittleness of cured cyanate ester networks, a consequence of their high crosslink density and symmetric triazine ring structure, can be mitigated by forming Interpenetrating Polymer Networks (IPNs) and semi-IPNs. expresspolymlett.comrsc.org This approach involves blending the cyanate ester with a second polymer, which can be either a thermoset or a thermoplastic, to create a complex network structure with synergistic properties.
Semi-IPNs with Thermoplastics: A common strategy involves creating semi-IPNs by dissolving a high-performance thermoplastic, such as thermoplastic polyimide (TPI), into a cyanate ester monomer like bisphenol A dicyanate (BADCy) before curing. mdpi.com In one study, semi-IPNs were formed by dissolving TPI in BADCy at concentrations ranging from 5% to 20% by weight. mdpi.com The incorporation of TPI was found to accelerate the curing reactions of the cyanate ester, leading to lower curing temperatures and shorter gelation times. mdpi.com
Microscopic analysis of the cured semi-IPNs revealed that phase separation occurred at higher TPI concentrations (15% and 20%), forming a continuous TPI phase within the polycyanurate network. mdpi.comnih.gov This phase separation is crucial for toughness enhancement. The resulting semi-IPNs exhibited significantly improved mechanical properties compared to the unmodified polycyanurate. mdpi.comnih.gov For instance, the impact strength of the semi-IPNs was 47% to 320% greater than that of the pure polycyanurate, with the maximum toughness observed at a 15% TPI loading. mdpi.com Despite this substantial increase in toughness, the semi-IPNs maintained thermal resistance comparable to or even slightly higher than the neat polycyanurate. mdpi.comnih.gov
IPNs with Thermosets: Sequential IPNs can be formed by blending cyanate esters with other thermosetting resins, such as bismaleimides (BMI). core.ac.uk These thermoset-thermoset IPNs leverage the properties of both components; the cyanate ester contributes processability and toughness, while the bismaleimide provides high thermal stability. core.ac.ukresearchgate.net For example, blending bisphenol A dicyanate with ethynyl-terminated imide oligomers (BETI) resulted in IPNs with improved thermal and mechanical properties. buaa.edu.cn The addition of 30% by weight of BETI to the cyanate ester resin increased the glass transition temperature (Tg) from 297°C to 309°C and the 5% weight loss temperature from 425°C to 431°C. buaa.edu.cn Mechanical properties were also enhanced, with tensile strength increasing from 76 MPa to 94 MPa and impact strength rising from 24 kJ/m² to 31 kJ/m². buaa.edu.cn
| Modifier | Concentration (wt%) | Base Resin | Property | Neat Resin Value | Modified Resin Value | Reference |
|---|---|---|---|---|---|---|
| Thermoplastic Polyimide (TPI) | 15% | BADCy | Impact Strength (kJ/m²) | - | Increased by up to 320% | mdpi.com |
| Ethynyl-terminated imide oligomer (BETI) | 30% | Bisphenol A dicyanate | Tensile Strength (MPa) | 76 | 94 | buaa.edu.cn |
| Ethynyl-terminated imide oligomer (BETI) | 30% | Bisphenol A dicyanate | Impact Strength (kJ/m²) | 24 | 31 | buaa.edu.cn |
| Ethynyl-terminated imide oligomer (BETI) | 30% | Bisphenol A dicyanate | Glass Transition Temperature (°C) | 297 | 309 | buaa.edu.cn |
| Epoxy Resin (EP-51) | 30% | DCPDCE | Interlaminar Shear Strength (MPa) | 32.6 | 48.2 | expresspolymlett.com |
Nanocomposite Development
Incorporation of Carbon Nanotubes (CNTs) and their Functionalization
The integration of carbon nanotubes (CNTs) into DCPD-CE resins is a key strategy for developing high-performance nanocomposites. CNTs are known for their exceptional mechanical strength and high aspect ratio, making them ideal reinforcing agents. researchgate.net However, their tendency to agglomerate due to strong van der Waals forces necessitates surface functionalization to ensure uniform dispersion within the polymer matrix. researchgate.netnih.gov
Functionalization Methods: Several methods are employed to functionalize CNTs. A common approach is covalent functionalization through acid treatment, where CNTs are refluxed in a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃). researchgate.netyoutube.com This process introduces carboxylic acid (–COOH) and hydroxyl (–OH) groups onto the CNT surface. youtube.comnih.gov These functional groups can improve solubility and create sites for chemical bonding with the cyanate ester matrix. nih.gov
Another effective, dry method is atmospheric pressure (AP) plasma treatment. researchgate.net This technique can introduce functional groups like –COOH and amino (–NH₂) onto the CNT surface without damaging its crystalline structure. researchgate.net Plasma functionalization has been shown to disentangle CNT bundles and improve their dispersion in the cyanate ester matrix, leading to better wetting and interfacial adhesion. researchgate.net
Impact on Properties: The incorporation of functionalized CNTs significantly enhances the properties of cyanate ester composites. Research has shown that even small amounts of multi-walled carbon nanotubes (MWCNTs), from 0.01-0.1 wt%, can catalyze the polycyclotrimerization reaction of the cyanate ester, although it may slightly decrease the final degree of conversion. researchgate.net The addition of MWCNTs can increase both the impact and flexural strength of the cured resin without compromising its thermal stability. researchgate.net For instance, at an optimal loading of 0.1 wt%, plasma-functionalized CNTs in a BADCy matrix led to a remarkable increase in tensile, impact, and flexural strengths, making the nanocomposites suitable for aerospace structural applications. researchgate.net Furthermore, the storage modulus of MWCNT/CE composites is considerably higher than that of the pure resin over a wide temperature range. researchgate.net
| CNT Type | Functionalization Method | Matrix | Loading (wt%) | Observed Effect | Reference |
|---|---|---|---|---|---|
| MWCNT | Acid Treatment (H₂SO₄/HNO₃) | Cyanate Ester | Not specified | Enhanced impact and flexural strength. | researchgate.net |
| MWCNT | Atmospheric Pressure Plasma | BADCy | 0.1% | Remarkable increase in tensile, impact, and flexural strengths. | researchgate.net |
| MWCNT | None (catalytic effect) | Dicyanate ester of bisphenol A | 0.01-0.1% | Catalyzed polymerization, increased reaction rate constants. | researchgate.net |
| Hydroxylated CNTs | - | Epoxy | 0.5% | 14.2% increase in tensile strength, 34% increase in Tg. | nih.gov |
Silica (B1680970) Nanoparticle Integration
The incorporation of silica (SiO₂) nanoparticles is another effective method for modifying cyanate ester resins. These nanoparticles can be strategically added to the resin to enhance thermal and mechanical properties. dakenchem.com In a patented formulation, hydrophilic silica microparticles were used in conjunction with core-shell rubber particles in a cyanate ester resin composition. epo.org The inclusion of 1 to 5 parts by mass of silica microparticles, based on 100 parts by mass of the cyanate ester resin, helped to control resin flow during curing and eliminate defects in the final composite material. epo.org This strategy is particularly useful in the manufacturing of prepregs for fiber-reinforced composites, where uniform thickness and high mechanical strength are critical. epo.org
Influence of Additives and Reinforcing Agents on Curing Process and Network Formation
Additives and reinforcing agents are crucial for tailoring the curing process and final properties of the DCPD-CE network. dakenchem.com These can range from catalysts and curing agents to fillers and structural fibers.
Curing Agents and Catalysts: The cyclotrimerization of cyanate esters is often facilitated by catalysts. polymerinnovationblog.com Metal complexes, particularly those of copper, cobalt, and manganese, are widely used. epo.orgpolymerinnovationblog.com For example, copper acetylacetonate (B107027) (Cu(AcAc)) and cobalt (II) acetylacetonate are popular coordination catalysts. polymerinnovationblog.com Nonylphenol often acts as a co-catalyst. polymerinnovationblog.com These catalysts promote the thermal curing of the resin, influencing the reaction rate and the final network structure. epo.orgpolymerinnovationblog.com Amines can also be used as curing agents, characterized by their ability to facilitate crosslinking at room temperature.
Fillers and Reinforcing Agents: Strategic addition of fillers and reinforcing agents can significantly improve the performance of DCPD-CE resins. dakenchem.com For instance, reactive flame retardants such as 9,10-dihydro-9-ox-9-phosphaphenanthrene-10-oxide (DOPO) and poly(m-phenylene methylphosphonate) (PMP) can be incorporated. udayton.edu Studies on 50/50 wt% blends of cyanate esters (including a dicyclopentadiene-containing variant) and epoxy resin showed that these phosphorus-containing additives lowered the onset reaction temperature and the glass transition temperature (Tg). udayton.edu While DOPO tended to reduce the char residue, PMP improved the char yield by up to 24%, enhancing the material's fire-resistant properties. udayton.edu
Tailoring Network Architecture through Co-polymerization and Crosslinking Agents
The network architecture of DCPD-CE resins can be precisely controlled through co-polymerization with other reactive monomers and the use of specific crosslinking agents. This allows for the fine-tuning of mechanical and dielectric properties to meet specific application demands. dakenchem.com
Co-polymerization with bismaleimides (BMI) is another important strategy. researchgate.netresearchgate.net The resulting bismaleimide-triazine (BT) resins are known for their excellent dielectric properties and heat resistance, making them suitable for printed circuit boards. researchgate.netresearchgate.net A novel bismaleimide containing a dicyclopentadiene (B1670491) (DCPD) group, when cured with a dicyclopentadiene dicyanate ester, exhibited lower dielectric constant, dissipation factor, and moisture absorption compared to conventional BT resins. researchgate.net
Crosslinking Agents: Crosslinking agents are molecules with two or more reactive ends that can chemically bond with polymer chains to form a three-dimensional network. In the context of cyanate esters, co-reactants like epoxies or bismaleimides can be considered crosslinking systems that modify the primary polycyanurate network. The choice of co-monomer and its ratio to the cyanate ester determines the final network architecture and, consequently, its properties. For example, blending liquid cyanate esters with liquid epoxy resins provides a pathway to control the rheological properties for processing without sacrificing final performance. polymerinnovationblog.com
Computational and Theoretical Investigations of Dicyclopentadienylbisphenol Cyanate Ester
Molecular Dynamics (MD) Simulations for Microstructure and Interactions
These simulations typically involve constructing an initial low-density system of monomers, which are then subjected to simulated curing conditions to form a crosslinked network. nih.gov This in situ crosslinking approach allows for the realistic modeling of the polymer structure as it evolves during the curing process. schrodinger.com The accuracy of these models is often validated by comparing predicted properties, such as density and glass transition temperature, with experimental data. nih.govschrodinger.com For instance, MD simulations have been used to predict the melt properties of various cyanate (B1221674) ester monomers, which is crucial for optimizing processing techniques like resin transfer molding. mdpi.com
Table 1: MD Simulation Parameters for Cyanate Ester Crosslinking
| Parameter | Description | Typical Values/Methods |
|---|---|---|
| Software | Open-source or commercial MD package | LAMMPS, Desmond |
| Force Field | Describes interatomic potentials | PCFF (Polymer Consistent Force Field) |
| Crosslinking Protocol | Algorithm to simulate bond formation | REACTER protocol in LAMMPS |
| System Size | Number of atoms/monomers in the simulation box | ~14,000 atoms (e.g., 441 monomers) nih.gov |
| Curing Temperatures | Simulated temperatures for polymerization | 120, 140, 160, 180, 240 °C nih.gov |
| Bonding Criteria | Cutoff distances for potential bond partners | 3 Å to 7 Å nih.gov |
Quantum Chemistry Calculations for Reaction Sites and Energetics
Quantum chemistry calculations, which solve for the electronic structure of molecules, are essential for understanding the fundamental reactivity of cyanate ester monomers. These methods can precisely identify the most probable reaction sites on a molecule by analyzing its electronic properties. mdpi.com For the dicyclopentadienylbisphenol cyanate ester monomer, quantum calculations can determine the atomic charges and frontier molecular orbitals (HOMO and LUMO), which govern the cyclotrimerization reaction that forms the polycyanurate network.
Electrostatic potential (ESP) maps can be generated to visualize electron-rich and electron-poor regions of the monomer, providing an intuitive guide to where electrophilic or nucleophilic attacks are most likely to occur. mdpi.com This information is critical for understanding the curing mechanism, the influence of catalysts, and the potential for side reactions. By calculating the energetics of different reaction pathways, researchers can predict the activation energies and reaction kinetics, which are key inputs for larger-scale polymerization models. researchgate.net
Density Functional Theory (DFT) for Molecular Interactions and Adsorption
Density Functional Theory (DFT) is a class of quantum chemistry methods widely used to study molecular interactions and adsorption phenomena with high accuracy. mdpi.comfrontiersin.org For this compound, DFT can elucidate the nature of intermolecular forces, such as van der Waals forces and hydrogen bonding, which play a significant role in the bulk properties of the resulting polymer. mdpi.com
DFT is particularly useful for studying the interface between the polymer and other materials, such as reinforcing agents or substrates. nih.gov By calculating interaction energies and analyzing charge density, DFT can predict the adhesion strength and compatibility between the cyanate ester matrix and fillers like graphene or boron nitride. nih.gov These molecular-level calculations help in the systematic design of composite materials by establishing a relationship between interfacial characteristics and mechanical response. nih.gov For example, studies have used DFT to compare the interaction of different cyanate ester monomers with surfaces, revealing how factors like steric hindrance from specific atomic groups can affect adhesion. nih.gov
Modeling of Crosslinking Processes and Network Evolution
The transformation of liquid cyanate ester monomers into a solid, highly crosslinked network is a complex process that dictates the final properties of the material. mdpi.com Modeling this process provides insights into the evolution of the network structure. mdpi.com MD simulations employing reactive force fields are the primary tool for this purpose. researchgate.net By defining criteria for the formation of covalent bonds between the cyanate (-OCN) groups of the monomers, these simulations can track the cyclotrimerization reaction that leads to the formation of triazine rings. researchgate.netresearchgate.net
These models can calculate the degree of cure over time and predict the gel point, which is the critical moment when a continuous polymer network is formed throughout the material. nih.gov The evolution of the network's topology influences properties like viscoelasticity. mdpi.com Researchers can analyze the simulated network to understand its regularity and the distribution of crosslinks, which are directly related to the material's strength and toughness. mdpi.com Studies have shown that inducing a more regular and complete crosslinked network can significantly enhance mechanical properties. mdpi.com
Table 2: Predicted Property Evolution of a Cyanate Ester Resin with Curing
| Property | Uncured State (α ≈ 0) | Fully Cured State (α ≈ 1.0) |
|---|---|---|
| State | Viscous Liquid | Solid |
| Mass Density | Lower | Higher (e.g., ~1.20 g/cm³) researchgate.net |
| Yield Strength | Very Low | High (e.g., 102 ± 20 MPa) nih.gov |
| Glass Transition Temp. (Tg) | Below Room Temperature | High (e.g., >260 °C) mdpi.com |
Predictive Models for Polymerization Behavior
Predictive models are crucial for optimizing the cure cycle of cyanate ester resins to achieve desired properties while minimizing processing time and defects. mdpi.com These models can be empirical, based on experimental data, or derived from theoretical principles. Cure kinetics models, often based on data from Differential Scanning Calorimetry (DSC), describe the rate of reaction as a function of temperature and the degree of cure. researchgate.netmdpi.com
For instance, the Di Benedetto equation can be used to model the relationship between the glass transition temperature (Tg) and the degree of cure, which is a critical parameter for process control. mdpi.com Furthermore, group contribution models can be developed to predict the properties of the final polymer based on its chemical structure. Such models have been successfully used to estimate the flammability characteristics, like Total Heat Release (THR) and Heat Release Capacity (HRC), of polycyanurates from their monomer structure. cirad.fr
Simulation of Polymer-Small Molecule Interactions (e.g., CO2 adsorption)
The interaction of the cured this compound network with small molecules is important for applications where environmental exposure is a concern, such as in aerospace. MD and Monte Carlo simulations are used to study the adsorption and diffusion of molecules like water or carbon dioxide (CO2) within the polymer matrix. schrodinger.comresearchgate.net
These simulations can predict the solubility and diffusivity of small molecules, providing insight into the material's barrier properties and long-term durability. For CO2 adsorption, simulations can identify the preferential binding sites within the polymer network. researchgate.net The presence of polar functional groups, such as the triazine rings and any residual unreacted cyanate groups in the polycyanurate network, can create favorable interactions with the quadrupole moment of CO2. researchgate.net Understanding these interactions is key to evaluating the material's performance in CO2-rich environments and for potential applications in gas separation or capture. researchgate.net
Degradation Mechanisms and Long Term Stability Research of Poly Dicyclopentadienylbisphenol Cyanate Ester
Thermal Degradation Pathways of Polycyanurates
The thermal degradation of polycyanurates, including those derived from dicyclopentadienylbisphenol cyanate (B1221674) ester, is a complex process that is largely independent of the specific monomer structure. researchgate.net In an inert atmosphere, the degradation typically begins with the scission and cross-linking of hydrocarbon chains at temperatures between 400°C and 450°C, with negligible initial mass loss. researchgate.netbts.gov This is followed by the decyclization of the stable triazine rings at approximately 450°C, which liberates volatile cyanate ester decomposition products. researchgate.netbts.gov
Key volatile products identified during the pyrolysis of polycyanurates include cyanic acid (HOCN), carbon monoxide (CO), carbon dioxide (CO2), and ammonia (NH3). iastate.edu The thermal decyclization of the cyanurate structures yields cyanates, which can then isomerize to isocyanates. iastate.edu The high thermal stability of polycyanurates is attributed to the energetic, nitrogen-rich heterocyclic triazine rings, which can resist degradation up to 550°C. iastate.edu During combustion, these polymers form a protective carbonaceous char that inhibits further material loss. bts.goviastate.edu
The primary mass loss for most polycyanurates occurs around 450°C. researchgate.netbts.gov In an inert environment, the degradation mechanism involves the homolytic cleavage of the hydrocarbon backbone within a narrow temperature range of 450°C to 500°C. bts.goviastate.edu
Thermal Oxidative Degradation Studies
In the presence of oxygen and moisture, the degradation of polycyanurates proceeds through different pathways and often at lower temperatures. Thermogravimetric studies have shown that in air, thermo-oxidative degradation is initiated by the rapid hydrolysis of the ether oxygen bond between the phenyl and triazine rings. bts.goviastate.edu This process typically occurs at temperatures between 350°C and 420°C. bts.gov At higher temperatures, gaseous fragments from the degradation of the phenyl and triazine ring structures are further oxidized, leading to the formation of carbon dioxide and water. iastate.edu
The presence of methyl groups adjacent to tertiary or quaternary carbons in the polymer structure has been shown to have a negative impact on thermo-oxidative resistance. dtic.mil Therefore, avoiding structures like ethylidene and isopropylidene bridges can enhance stability. dtic.mil
Influence of Network Structure on Thermal Stability
The thermal stability of poly(dicyclopentadienylbisphenol cyanate ester) is intrinsically linked to its highly cross-linked network structure, which is formed through the cyclotrimerization of cyanate ester groups into triazine rings. dakenchem.com This dense network restricts molecular motion and contributes to the material's high glass transition temperature (Tg) and thermal stability. dakenchem.comresearchgate.net
Several factors related to the network structure influence thermal stability:
Crosslink Density: A higher crosslink density generally leads to increased thermal stability. The introduction of multiple reactive cyanate groups can improve the thermo-mechanical stability of the cured polymer. mpg.de
Monomer Structure: While the primary thermal decomposition temperature is largely independent of the monomer's chemical structure, the aromatic content of the polymer does influence the amount of solid residue (char) formed after pyrolysis. researchgate.netbts.gov Higher aromatic content leads to increased char yield. bts.gov
Flexibility of Linkages: The incorporation of flexible chemical linkages, such as aliphatic groups, can facilitate achieving a full cure at the expense of thermo-chemical stability. dtic.mil Conversely, a more rigid network structure results in higher thermo-mechanical stability. dtic.mil
Purity and Cure State: The polymerization of cyanate esters is an addition reaction, meaning no volatile byproducts are produced during cure, which helps to prevent voids that could compromise the final product's strength and stability. bts.gov The completeness of the cyclotrimerization reaction, which is dependent on the curing temperature being above the polymer's glass transition temperature, is crucial for achieving the maximum possible thermo-mechanical stability. bts.gov
Environmental Stress Factors Affecting Polymer Longevity
Beyond high temperatures, the long-term stability of poly(this compound) is influenced by various environmental factors, with moisture being a primary concern.
Hydrolytic Degradation: Cyanate ester resins are susceptible to hydrolytic degradation, especially at elevated temperatures. cnrs.frresearchwithrowan.com This degradation can lead to blistering of the resin, a decrease in its cross-linking density, and a reduction in its maximum allowable use temperature. cnrs.frresearchwithrowan.com The primary mechanism of hydrolytic degradation is thought to be the hydrolysis of the aryl ether bonds, followed by decomposition that yields phenols, carbon dioxide, and ammonia. cnrs.fr An alternative proposed mechanism involves the decomposition of the triazine ring by water. cnrs.fr The hydrophobic and nonpolar nature of the dicyclopentadiene (B1670491) (DCPD) bridging group in the monomer contributes to excellent moisture resistance. expresspolymlett.com
Other Environmental Factors: While less studied for this specific polymer, other environmental stressors that can affect polymer longevity in general include:
UV Radiation: Can lead to photo-oxidative degradation, causing chain scission and cross-linking, which can alter mechanical properties.
Chemical Exposure: Aggressive chemicals can cause swelling, dissolution, or chemical reactions that degrade the polymer network.
Mechanical Stress: Prolonged mechanical stress can lead to creep and fatigue, potentially accelerating other degradation processes.
Strategies for Enhancing Degradation Resistance
Several strategies have been investigated to improve the thermal and environmental stability of polycyanurate networks, including those based on this compound.
Monomer Modification: The incorporation of inorganic elements, such as silicon, can significantly improve thermo-oxidative stability, particularly when a large portion of the chemical repeat unit is inorganic or when the organic analogue has relatively poor stability. dtic.mil The synthesis of cyanate ester monomers with multiple reactive groups can lead to higher crosslinking density and improved thermo-mechanical stability. mpg.de
Formulation with Additives:
Thermal Stabilizers: The addition of thermal stabilizers can help to protect the polymer network from heat-induced breakdown. dakenchem.com
Nanofillers: Incorporating nanofillers can enhance the thermal and mechanical properties of the resin. dakenchem.com
Flame Retardants: The addition of flame retardants can improve the material's fire resistance. dakenchem.com
Blending with Other Polymers: Blending this compound with other polymers, such as epoxy resins, can be used to tailor properties like toughness and rigidity. dakenchem.comexpresspolymlett.com However, such modifications can sometimes have a negative effect on thermal and dielectric properties. expresspolymlett.com
Control of Curing Process: Precise control over the curing environment, particularly keeping temperatures below the material's thermal stability threshold, is crucial to prevent premature thermal degradation. dakenchem.com Ensuring a complete cure is also vital for achieving optimal network structure and stability. bts.gov
Interactive Data Table: Thermal Properties of Various Polycyanurates
| Monomer | TGA Onset Temp (°C, in N2) | Char Yield at 800°C (%, in N2) |
| Bisphenol A dicyanate | ~450 | ~40 |
| Bisphenol E dicyanate | ~450 | ~45 |
| This compound | >400 | >50 |
| Phenol (B47542) novolac cyanate ester | >450 | >60 |
Note: The data presented here are approximate values gathered from various sources and are intended for comparative purposes. Actual values can vary depending on the specific grade of the monomer, curing conditions, and testing parameters.
Performance Enhancement and Advanced Applications of Dicyclopentadienylbisphenol Cyanate Ester Based Materials
Advanced Composite Materials Development
Dicyclopentadienylbisphenol cyanate (B1221674) ester is a key resin in the formulation of advanced composite materials. dakenchem.com These composites, often reinforced with fibrous materials like glass or carbon fiber, are sought after in industries where a high strength-to-weight ratio is a critical engineering and design consideration. google.com The resulting materials exhibit superior thermal and dimensional stability, resistance to micro-cracking, low moisture uptake, and favorable dielectric properties. kinampark.com
The inherent brittleness of cyanate esters, a consequence of their highly crosslinked structure, can be mitigated through toughening processes. kinampark.comresearchgate.net One common approach is the incorporation of thermoplastic materials, which can significantly enhance the toughness and impact resistance of the cured resin system. google.comkinampark.com For instance, blending with epoxy resins has been shown to improve the mechanical properties, particularly the impact strength of the DCPDCE matrix and the interlaminar shear strength (ILSS) of its glass fabric-reinforced composites. expresspolymlett.com The addition of epoxy can increase the ILSS by as much as 48%. expresspolymlett.com
Furthermore, the modification of DCPDCE with fillers can enhance specific properties. For example, the incorporation of modified hexagonal boron nitride (h-BN) can lead to composites with both high toughness and improved thermal conductivity. scispace.com In one study, the addition of 5 wt% of a core-shell structured latex (PBMAM) and 6 wt% of modified boron nitride resulted in a 151% increase in unnotched impact strength and an 85% increase in thermal conductivity. scispace.com
The versatility of DCPDCE allows for the tailoring of material properties to meet specific application requirements through the addition of various monomers and fillers. dakenchem.com This adaptability is crucial for advancing materials research and developing next-generation composites for a range of high-performance applications. dakenchem.comarxada.com
Table 1: Mechanical Properties of Modified Dicyclopentadienylbisphenol Cyanate Ester Composites
| Modification | Property Enhancement | Result | Reference |
|---|---|---|---|
| Epoxy Resin (15-30 wt%) | Interlaminar Shear Strength (ILSS) | Up to 48% increase | expresspolymlett.com |
| PBMAM (5 wt%) and modified Boron Nitride (6 wt%) | Unnotched Impact Strength | 151% increase | scispace.com |
| PBMAM (5 wt%) and modified Boron Nitride (6 wt%) | Thermal Conductivity | 85% increase | scispace.com |
Applications in Aerospace Structures and Components
The aerospace industry consistently seeks materials that offer lightweighting, high strength, and thermal stability, making DCPDCE-based composites a compelling choice. google.com These materials are increasingly used in various aerospace and defense applications, replacing traditional metals like titanium and offering greater design flexibility and significant weight savings. cf-composites.toray
Cyanate esters, including DCPDCE, are recognized as matrix materials for composites in high-temperature structural applications. kinampark.com They can exhibit glass transition temperatures (Tg) up to 400°C, making them suitable for components exposed to extreme heat, such as those near aero-engines, leading edges, and rotor blades. kinampark.comresearchgate.net These resin systems are designed to resist thermal oxidation and microcracking in harsh environments. cf-composites.toray The development of toughened cyanate ester systems has further expanded their application in primary aircraft structures, which are critical load-bearing components. google.com
Radomes, the protective enclosures for radar antennas on aircraft, require materials that are transparent to electromagnetic radiation and can withstand the rigors of flight. sci-hub.secf-composites.toray DCPDCE-based composites, particularly when reinforced with E-glass fabric, are excellent candidates for radome construction due to their low dielectric constant and loss tangent. cf-composites.torayresearchgate.net The modification of cyanate ester resins with materials like polyetherimide (PEI) has been shown to produce composites with high-temperature capability (Tg: 280–290 °C) and excellent radar transparency in the C, X, and Ku bands. sci-hub.se These toughened composites also exhibit a significant increase in impact resistance, a critical factor for protecting against bird strikes and other in-flight impacts. sci-hub.seresearchgate.net
Electronic and Telecommunications Applications
In the realm of electronics and telecommunications, the demand for materials that can handle high-speed data transmission and increasing operational frequencies is paramount. electronics.org DCPDCE-based materials offer a distinct advantage due to their exceptional electrical properties. dakenchem.com
This compound is a key material for manufacturing high-performance printed circuit boards (PCBs). dakenchem.compcbdirectory.com Its cured form exhibits a low dielectric constant (Dk) and a low dissipation factor (Df), also known as dielectric loss. dakenchem.comelectronics.org These properties are crucial for minimizing signal attenuation and ensuring signal integrity at high frequencies. electronics.orgpcbdirectory.com The low polarity and hydrophobicity of the DCPD structure contribute to a significant reduction in permittivity and moisture absorption, without compromising thermal performance. expresspolymlett.com
The incorporation of DCPDCE into resin systems for PCBs allows for faster signal transmission and higher densities of transmission lines. dakenchem.com Research has focused on developing modified cyanate ester resins with loose cross-linked structures and alloying them with other polymers to further reduce the dielectric constant and dissipation factor. electronics.org These advancements have led to the creation of PCB materials that are comparable in performance to conventional PTFE laminates but with the added benefits of high glass transition temperature, low moisture absorption, and excellent mechanical properties. electronics.org
Table 2: Dielectric Properties of Cyanate Ester-Based Materials for PCBs
| Material System | Key Dielectric Properties | Application Benefit | Reference |
|---|---|---|---|
| DCPDCE Resin | Low Dielectric Constant (Dk) and Dissipation Factor (Df) | Faster signal transmission, higher density of transmission lines | dakenchem.com |
| Modified Cyanate Ester with loose cross-linked structure | Low transmission losses at high frequencies (up to 30 GHz) | Suitable for high-speed communications and low-loss circuit boards | electronics.org |
| Polyphenylene Ether (PPE) modified Cyanate Ester | Lower dielectric properties, lower moisture absorption | Enhanced performance for high-frequency applications | electronics.org |
Encapsulants and Adhesives for Electronic Chip Packaging
Dicyclopentadienylbisphenol (DCPD) modified bisphenol A cyanate ester (DCPDCE) resins are pivotal in the formulation of advanced encapsulants and adhesives for electronic chip packaging. dakenchem.comresearchgate.netexpresspolymlett.com Their utility in this high-stakes application stems from a unique combination of properties, including low dielectric constants, minimal moisture absorption, high thermal stability, and excellent adhesion to various substrates used in microelectronics. dakenchem.comresearchgate.netgoogle.comdakenchem.com
The incorporation of the bulky, hydrophobic dicyclopentadiene (B1670491) group into the cyanate ester backbone significantly lowers the material's polarity. expresspolymlett.com This structural feature is directly responsible for the reduced dielectric constant and dissipation factor, which are critical for maintaining signal integrity and minimizing signal loss and cross-talk in high-frequency electronic devices. dakenchem.comexpresspolymlett.com Furthermore, the low moisture absorption of cured DCPDCE resins ensures the reliability and longevity of encapsulated electronic components by preventing corrosion and changes in electrical properties due to humidity. researchgate.netexpresspolymlett.com
When blended with epoxy resins, DCPDCE can enhance the mechanical properties of the resulting composite, particularly the impact strength and interlaminar shear strength (ILSS) in reinforced systems. expresspolymlett.com Research has shown that adding epoxy resin (such as EP-51) can improve the toughness of the otherwise brittle cyanate ester matrix. expresspolymlett.com This modification helps in repairing defects and reducing the crosslink density of the cured resin, leading to better mechanical performance. expresspolymlett.com The formation of polar oxazolidinone structures through the reaction of epoxy with the triazine ring from the cyanate ester cure can also improve adhesion to fibers and substrates. expresspolymlett.com
Adhesive formulations based on cyanate esters, including DCPDCE, are designed for their high bond strength, high glass transition temperature (Tg), and high modulus, making them suitable for securely bonding electronic components that operate at elevated temperatures. google.commeridianadhesives.com These adhesives are often supplied as one-part, energy-curable films, which simplifies the manufacturing process. google.com
Table 1: Properties of DCPD-Based Resins for Electronic Packaging
| Property | Value | Resin System | Source |
| Dielectric Constant (1 MHz) | 2.58 | Cured 2,6-dimethyl phenol (B47542) dicyclopentadiene dicyanate ester (DCPDCY) | researchgate.net |
| Dissipation Factor (1 MHz) | 0.00202 | Cured 2,6-dimethyl phenol dicyclopentadiene dicyanate ester (DCPDCY) | researchgate.net |
| Dielectric Constant (1 MHz) | 2.92 | DCPDCE/BADCy (0.4/0.6 molar ratio) | researchgate.net |
| Dielectric Loss (1 MHz) | 0.00508 | DCPDCE/BADCy (0.4/0.6 molar ratio) | researchgate.net |
| Moisture Absorption (48 h) | 0.88% | Cured DCPDCY | researchgate.net |
| Glass Transition Temp. (Tg) | 271°C (DMA) | Cured DCPDCY | researchgate.net |
| Impact Strength | 10.7 kJ/m² | EP-51/DCPDCE (30/70 by wt.) | expresspolymlett.com |
Integrated Optics Materials
The same fundamental properties that make this compound valuable for electronic packaging also underpin its use in materials for integrated optics. researchgate.net In this field, the primary requirements are for materials with exceptionally low dielectric loss, high optical clarity, and excellent dimensional stability to create components like waveguides and optical switches. dakenchem.comsyensqo.com
The low dielectric constant and dissipation factor of DCPDCE resins are crucial for applications in telecommunications and high-speed data transmission, where minimizing signal attenuation is paramount. dakenchem.comresearchgate.net The nonpolar, hydrophobic nature of the DCPD moiety contributes to a significant reduction in permittivity without compromising thermal performance. expresspolymlett.com This makes DCPDCE-based materials suitable for constructing radomes and other structures with reduced radar signatures, which rely on low capacitance and dissipation factors. researchgate.net
While direct data on the refractive index and optical transparency of DCPDCE are not extensively detailed in the provided context, its application in low-dielectric and high-frequency systems implies favorable characteristics for transmitting electromagnetic waves with minimal interference. dakenchem.comsyensqo.com The excellent thermal and dimensional stability of the cross-linked polycyanurate network ensures that optical components maintain their precise geometry and performance over a wide range of operating temperatures. canada.ca
Role in High-Temperature Adhesives
This compound is a component in high-performance adhesives designed for structural applications in demanding, high-temperature environments, such as in the aerospace industry. dakenchem.comkinampark.com These adhesives are valued for their ability to maintain structural integrity and bond strength at service temperatures that exceed the capabilities of conventional epoxy systems. kinampark.comosti.gov
The high glass transition temperature (Tg) of cured cyanate ester networks, often in the range of 200–300°C, is a key attribute. osti.gov This high Tg, combined with excellent thermal stability, ensures that the adhesive does not soften or degrade when exposed to extreme heat. dakenchem.comudayton.edu The cross-linked structure formed by the cyclotrimerization of cyanate groups results in a rigid polymer network with a high modulus and resistance to creep under mechanical stress. dakenchem.com
Formulations like FM® 2525, a cyanate ester film adhesive, are specified for service temperatures up to 177°C (350°F) and are used in satellite structures and other applications requiring high reliability. syensqo.com The modification of cyanate ester resins with thermoplastics is a common strategy to improve toughness and mitigate the inherent brittleness of the highly cross-linked network, further expanding their application in structural bonding. kinampark.com
Table 2: Performance of Cyanate Ester-Based Adhesives
| Adhesive System | Substrate | Test Temperature | Lap Shear Strength | Source |
| Bisphenol E Cyanate Ester (BECy) | Titanium | Room Temperature | 24.8 MPa | osti.gov |
| Bisphenol E Cyanate Ester (BECy) | Titanium | 177°C | 15.2 MPa | osti.gov |
| Bisphenol E Cyanate Ester (BECy) | Carbon Composite | Room Temperature | 27.6 MPa | osti.gov |
| Bisphenol E Cyanate Ester (BECy) | Carbon Composite | 177°C | 19.3 MPa | osti.gov |
Utilization in Syntactic Foams
This compound-based resins are used as the matrix material in the production of high-performance syntactic foams. researchgate.netresearchgate.netresearchgate.net Syntactic foams are lightweight composite materials made by dispersing hollow microspheres, typically made of glass or polymer, within a polymer matrix. researchgate.netliverpool.ac.uk These materials are sought after in aerospace and marine applications for their high strength-to-weight ratio and buoyancy. researchgate.netliverpool.ac.uk
The choice of a cyanate ester matrix, such as one based on DCPD-BP, imparts significant advantages to the syntactic foam. These include excellent thermal stability, low moisture absorption, and superior mechanical properties compared to foams made with other thermosets like epoxies or polyesters. researchgate.netresearchgate.net
Table 3: Mechanical Properties of Cyanate Ester Syntactic Foams
| Property | Value | Foam Composition | Source |
| Density | 0.5 - 0.7 g/cm³ | Cyanate ester with glass microballoons | researchgate.net |
| Compressive Strength | Proportional to density | Cyanate ester with glass microballoons | researchgate.net |
| Tensile Strength | Increases with fiber reinforcement (up to 16.6 wt%) | Glass-fiber reinforced cyanate ester syntactic foam | researchgate.net |
| Flexural Strength | Increases with fiber reinforcement (up to 16.6 wt%) | Glass-fiber reinforced cyanate ester syntactic foam | researchgate.net |
Fire Retardancy and Smoke Suppression Studies
Cyanate ester resins, including those containing dicyclopentadienylbisphenol, exhibit inherently good fire-retardant properties. faa.govfaa.gov This performance is attributed to their chemical structure, which is rich in aromatic content and forms stable, six-membered triazine rings upon curing. udayton.edufaa.gov During thermal decomposition, these resins produce a high yield of thermally stable char, which acts as a protective barrier, insulating the underlying material from heat and limiting the release of flammable volatiles into the gas phase. faa.gov
Studies on the combustion behavior of polycyanurates show that char yields can range from 30% to 60%, in proportion to the aromatic content of the polymer backbone. faa.gov This high charring tendency is a key mechanism of their flame retardancy. faa.govmdpi.com
When subjected to fire calorimetry tests, cyanate ester resins demonstrate a lower heat release rate compared to many other hydrocarbon-based thermosets. faa.govresearchgate.net Blending cyanate esters with epoxy resins has been shown to reduce the flammability of the epoxy system, increasing the char yield and lowering the peak and total heat release rates. faa.gov Further improvements in fire retardancy and smoke suppression can be achieved by incorporating flame-retardant additives. researchgate.netnih.gov For instance, phosphorus-containing compounds and inorganic fillers can act synergistically with the char-forming nature of the cyanate ester to enhance its fire resistance, often helping the material achieve high ratings in tests like the UL-94 vertical burn test and showing an increased Limiting Oxygen Index (LOI). researchgate.netmdpi.com
Table 4: Fire Performance of Cyanate Ester Resins
| Property | Value Range | Resin System | Source |
| Char Yield (in Nitrogen) | 30% - 60% | Various Polycyanurates | faa.gov |
| Limiting Oxygen Index (LOI) | 32.4% | Hyperbranched polyborosiloxane (2 wt%) modified BADCy | researchgate.net |
| UL-94 Rating | V-0 | Hyperbranched polyborosiloxane (2 wt%) modified BADCy | researchgate.net |
| Peak Heat Release Rate (pHRR) | Reduction of 59.1% | Epoxy with 10 wt% DOPONH2-S flame retardant | researchgate.net |
| Total Smoke Production (TSP) | Reduced with additives | HPSiB/BADCy resin | researchgate.net |
Coatings and Protective Layers
The inherent chemical resistance, thermal stability, and low moisture absorption of this compound make it a suitable candidate for use in high-performance coatings and protective layers. dakenchem.comosti.gov These coatings are designed to protect sensitive substrates from harsh environmental conditions, including moisture, corrosive chemicals, and high temperatures. dakenchem.com
The hydrophobic character imparted by the DCPD group is particularly beneficial for creating protective barriers against moisture ingress, which is a primary cause of corrosion and material degradation. expresspolymlett.com When formulated as a coating, the cured cyanate ester forms a dense, highly cross-linked protective film with strong adhesion to the substrate. google.com
Applications for such coatings include protecting electronic components, aerospace structures, and industrial equipment operating in corrosive environments. dakenchem.com The combination of thermal stability and resistance to environmental degradation ensures the long-term reliability and service life of the coated parts. dakenchem.com
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| DCPD | Dicyclopentadiene |
| BP | Bisphenol |
| DCPD-BP / DCPDCE | This compound |
| BADCy | Bisphenol A dicyanate ester |
| BECy | Bisphenol E cyanate ester |
| EP-51 | Epoxy Resin (Bisphenol A diglycidyl ether based) |
| DCPDCY | 2,6-dimethyl phenol dicyclopentadiene dicyanate ester |
| LOI | Limiting Oxygen Index |
| UL-94 | Underwriters Laboratories safety standard for flammability of plastic materials |
| pHRR | Peak Heat Release Rate |
| TSP | Total Smoke Production |
| HPSiB | Hyperbranched polyborosiloxane |
| DOPONH2-S | A specific phosphorus-containing flame retardant |
| ADC | Azodicarbonamide |
| DDSQ-OCN | Difunctionalized cyanate ester double-decker silsesquioxane |
| Cu(II)-acac | Copper(II) acetylacetonate (B107027) |
Future Research Directions and Unaddressed Challenges
Development of Novel Dicyclopentadienylbisphenol Cyanate (B1221674) Ester Derivatives
A primary area of future research lies in the synthesis of novel derivatives of DCPDCE to tailor its properties for specific applications. By chemically modifying the molecular structure, researchers aim to enhance characteristics such as toughness, thermal stability, and dielectric performance. For instance, introducing flexible linkages into the backbone can improve the toughness of the inherently brittle cyanate ester network. polymerinnovationblog.comudayton.edu Conversely, incorporating more rigid aromatic or heterocyclic moieties can further elevate its glass transition temperature (Tg) and thermal stability.
Research is also focused on creating derivatives with specialized functionalities. This includes the development of fluorine-containing cyanate esters for ultra-low dielectric applications in advanced electronics and phosphorus-containing derivatives to impart inherent flame retardancy for aerospace applications. polymerinnovationblog.comresearchgate.net The synthesis of these new monomers will require a deep understanding of structure-property relationships to achieve the desired balance of performance characteristics. semanticscholar.org
Exploration of Sustainable Synthesis Routes
The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. A significant challenge for DCPDCE is the reliance on petroleum-based feedstocks and potentially hazardous reagents, such as cyanogen (B1215507) bromide, in its synthesis. cnrs.fr Future research will prioritize the development of sustainable synthesis routes. This includes exploring the use of bio-based phenols and developing alternative, less hazardous cyanation methods. semanticscholar.orgrsc.org Researchers are investigating enzymatic and catalytic processes that can reduce energy consumption and waste generation. rsc.org The goal is to create a more environmentally friendly lifecycle for DCPDCE without compromising its high-performance attributes. acs.org
Advanced In-Situ Monitoring Techniques for Polymerization
Optimizing the curing process of DCPDCE is crucial for achieving desired material properties and minimizing manufacturing defects. Traditional methods often rely on post-cure characterization. mdpi.com Future research is focused on advanced in-situ monitoring techniques to track the polymerization process in real-time. Techniques such as dielectric analysis (DEA), Fourier-transform infrared (FTIR) spectroscopy, and ultrasonic sensors can provide valuable data on the degree of cure, viscosity changes, and the onset of gelation and vitrification. mdpi.comsemanticscholar.orgnih.gov
These real-time monitoring methods will enable more precise control over the curing cycle, leading to improved part quality, reduced cycle times, and energy savings. dntb.gov.ua The development of robust and reliable sensors that can withstand the harsh processing conditions of cyanate esters is a key challenge in this area. mdpi.com
Multi-Scale Modeling and Simulation for Network Formation and Performance Prediction
Computational modeling and simulation are becoming indispensable tools in materials science. For DCPDCE, multi-scale modeling can provide a deeper understanding of the relationship between the molecular structure, the formation of the crosslinked network, and the final macroscopic properties. nih.gov Molecular dynamics (MD) simulations can be used to predict the curing kinetics and the resulting network topology. mdpi.comresearchgate.net
At a larger scale, finite element analysis (FEA) can model the mechanical and thermal behavior of DCPDCE-based composites, including the prediction of residual stresses. nih.govnih.gov A significant challenge is to develop accurate and computationally efficient models that can capture the complex chemical and physical changes that occur during curing. nih.gov Validating these models with experimental data is also a critical aspect of this research direction.
Hybrid and Multifunctional Material Design Incorporating Dicyclopentadienylbisphenol Cyanate Ester
The development of hybrid and multifunctional materials is a major trend in materials science. Future research will explore the incorporation of DCPDCE into hybrid material systems to achieve a synergistic combination of properties. This includes the development of nanocomposites by dispersing nanoparticles such as silica (B1680970), carbon nanotubes, or graphene into the DCPDCE matrix. rsc.orgresearchgate.net These nanofillers can significantly enhance mechanical strength, thermal conductivity, and electrical properties. researchgate.net
Furthermore, blending DCPDCE with other polymers, such as epoxies or bismaleimides, can create interpenetrating polymer networks (IPNs) with a tailored balance of toughness, thermal stability, and processability. expresspolymlett.comresearchgate.netnih.gov The challenge lies in achieving good compatibility and interfacial adhesion between the different phases to maximize the performance of the hybrid material. expresspolymlett.com
Tailoring this compound for Emerging Technologies
The unique properties of DCPDCE make it a promising candidate for a variety of emerging technologies. In the aerospace industry, its high-temperature resistance and low dielectric properties are advantageous for applications in radomes, stealth platforms, and satellite components. researchgate.netfaa.govresearchgate.netsemanticscholar.org In the electronics sector, its low dielectric constant and loss tangent are critical for high-frequency printed circuit boards (PCBs) used in 5G communication and high-speed computing. expresspolymlett.commodernbusinessnetwork.com
Future research will focus on tailoring the properties of DCPDCE to meet the specific and demanding requirements of these advanced applications. This may involve the development of new formulations with improved processability, higher thermal conductivity for thermal management in electronics, and enhanced long-term durability in harsh environments.
Overcoming Processability Challenges and Residual Stress in Cured Networks
Despite its excellent properties, the processability of DCPDCE can be challenging. Its high melting point and the high temperatures required for curing can lead to significant residual stresses in the final component, which can compromise its mechanical integrity and long-term reliability. nih.govresearchgate.net Future research will focus on strategies to mitigate these challenges.
This includes the development of low-viscosity formulations for improved processability in techniques like resin transfer molding (RTM) and filament winding. polymerinnovationblog.comresearchgate.net Researchers are also investigating novel curing strategies, such as microwave or electron-beam curing, to reduce cure times and temperature, thereby minimizing residual stress. mdpi.com The development of toughening agents that can be incorporated without significantly degrading the thermal and dielectric properties is another critical area of research. polymerinnovationblog.commdpi.com
Long-Term Reliability and Durability Studies in Extreme Environments
The long-term reliability and durability of this compound (DCPD-CE) are critical determinants for its application in demanding fields such as aerospace, military, and electronics, where materials are consistently exposed to extreme environmental conditions. Research into the performance of DCPD-CE under such stressors is ongoing, with a focus on understanding degradation mechanisms and predicting service life. Key areas of investigation include thermal and thermo-oxidative stability, hydrolytic stability, and the combined effects of thermal cycling and moisture.
Thermal and Thermo-oxidative Stability
Cyanate ester resins, in general, are known for their excellent thermal stability due to the formation of a highly cross-linked network of thermally stable triazine rings during curing. The thermal decomposition of polycyanurates typically occurs at temperatures above 400°C. The degradation process in an inert atmosphere is understood to begin with hydrocarbon chain scission and cross-linking between 400°C and 450°C, with minimal mass loss. This is followed by the decyclization of the triazine ring at around 450°C, which leads to the liberation of volatile decomposition products bts.gov.
In the presence of oxygen, thermo-oxidative degradation becomes a significant concern. For polycyanurates, this process is often initiated by the hydrolysis of the ether oxygen bond between the phenyl group and the triazine ring, particularly in the presence of moisture, at temperatures ranging from 350°C to 420°C bts.gov. However, studies on epoxy resins cured with cyanate esters suggest a two-step degradation process: pyrolysis of the main chain followed by oxidation of the resulting products. The high heat resistance of the triazine ring in cyanate-cured resins can delay the onset of the second stage of degradation, contributing to their high thermal oxidation resistance researchmap.jp. The incorporation of the dicyclopentadienyl (DCPD) moiety is anticipated to enhance the thermo-oxidative stability of the cyanate ester resin due to its bulky, aliphatic structure which can improve char yield and act as a protective barrier at elevated temperatures.
Hydrolytic Stability and Moisture Absorption
One of the primary challenges for the long-term durability of cyanate esters is their susceptibility to hydrolysis. Moisture absorption can lead to plasticization, a reduction in the glass transition temperature (Tg), and degradation of mechanical and dielectric properties cnrs.frresearchwithrowan.com. The primary mechanism of hydrolytic degradation in cyanate ester resins involves the hydrolysis of the aryl ether bonds, leading to chain scission and a decrease in cross-linking density. This process yields phenols, carbon dioxide, and ammonia as final products cnrs.fr.
The moisture absorption in cured cyanate ester resins can exhibit a two-stage behavior. The initial stage typically follows Fickian diffusion, while a secondary stage, characterized by swelling-controlled diffusion, can occur with prolonged exposure to moisture. This long-term exposure can lead to the formation of voids within the polymer network due to hydrolysis ntu.edu.tw. The hydrophobic nature of the DCPD structure in this compound is expected to impart lower moisture absorption compared to more polar cyanate ester systems, thereby enhancing its hydrolytic stability. This is a significant advantage for applications in humid environments or where outgassing is a concern, such as in space applications cnrs.fr.
Performance in Aerospace and Extreme Environments
In aerospace applications, materials are subjected to a combination of extreme temperatures, vacuum, radiation, and atomic oxygen. Cyanate esters are favored for these applications due to their high performance in terms of thermo-oxidative stability, dimensional stability, and low outgassing behavior. The long-term durability of cyanate ester composites under thermal cycling is a critical area of study. Research has shown that cyanate ester resin systems can exhibit excellent resistance to microcracking and maintain dimensional stability after thousands of thermal cycles vt.edu.
However, the interaction of cyanate esters with other materials during manufacturing and service can present challenges. For instance, anodized aluminum, commonly used as a mandrel material in composite manufacturing, can interact with cyanate esters and impact their cure, thermal stability, and mechanical properties, highlighting the importance of material compatibility in ensuring long-term reliability researchgate.net. The inherent low moisture absorption and high thermal stability of this compound make it a promising candidate for aerospace composites, where maintaining structural integrity and performance over the long term in extreme environments is paramount serdp-estcp.milresearchgate.netmdpi.comscispace.comresearchgate.net.
Interactive Data Table:
| Property | Finding | Source |
|---|---|---|
| Thermal Decomposition | Major mass loss for polycyanurates occurs at approximately 450°C, largely independent of the monomer's chemical structure. The process starts with hydrocarbon chain scission and cross-linking (400-450°C) followed by decyclization of the triazine ring. | bts.gov |
| Thermo-oxidative Degradation | In the presence of air and moisture, degradation can initiate via hydrolysis of the ether oxygen bond between the phenyl and triazine rings at 350°-420°C. | bts.gov |
| Hydrolytic Degradation Mechanism | The primary mechanism is the hydrolysis of aryl ether bonds, which leads to a reduction in cross-linking density and a decrease in the glass transition temperature (Tg). | cnrs.fr |
| Moisture Absorption Behavior | Can follow a two-stage process: an initial Fickian diffusion followed by a swelling-controlled diffusion. Prolonged moisture exposure can lead to void formation due to hydrolysis. | ntu.edu.tw |
| Thermal Cycling Performance | Cyanate ester composites have demonstrated high resistance to microcracking and good dimensional stability during extensive thermal cycling. | vt.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
